PVP-037.2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C23H20F3N5O |
|---|---|
分子量 |
439.4 g/mol |
IUPAC名 |
4-(aminomethyl)-N-[2-methyl-5-(6-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C23H20F3N5O/c1-13-10-28-22-30-20(12-31(22)11-13)16-5-3-14(2)19(8-16)29-21(32)17-6-4-15(9-27)7-18(17)23(24,25)26/h3-8,10-12H,9,27H2,1-2H3,(H,29,32) |
InChIキー |
ZDIAUIDNMBXVFE-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PVP-037.2 in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
PVP-037.2 is a novel synthetic imidazopyrimidine-based small molecule that functions as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound in immune cells, detailing its effects on cellular signaling pathways, cytokine production, and its role as a vaccine adjuvant. The information presented herein is synthesized from peer-reviewed research, offering a valuable resource for researchers and professionals in immunology and drug development.
Core Mechanism of Action: TLR7/8 Agonism
This compound exerts its immunostimulatory effects by activating TLR7 and TLR8, which are endosomal pattern recognition receptors crucial for detecting single-stranded viral RNA.[2][3][6] This activation triggers a downstream signaling cascade that leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB), a central mediator of inflammatory and immune responses.[6] The engagement of TLR7 by this compound is particularly important for its ability to drive a T helper 1 (Th1)-polarized immune response, which is characterized by the production of pro-inflammatory cytokines and the enhancement of cellular immunity.[1][7]
Signaling Pathway
The binding of this compound to TLR7/8 in the endosome initiates the recruitment of the adaptor protein MyD88. This leads to the formation of a complex with IRAK family kinases and subsequent activation of TRAF6. Ultimately, this cascade results in the activation of the IKK complex, which phosphorylates IκBα, leading to its degradation and the release of NF-κB to translocate to the nucleus and induce the transcription of target genes.
Caption: this compound signaling pathway in immune cells.
Effects on Immune Cell Populations and Cytokine Production
This compound has been demonstrated to activate a variety of immune cells, leading to the production of key pro-inflammatory cytokines.
Human Peripheral Blood Mononuclear Cells (PBMCs)
In vitro stimulation of human PBMCs with this compound results in a dose-dependent increase in the production of Tumor Necrosis Factor (TNF) and Interleukin-1β (IL-1β).[6][8] Notably, this compound exhibits a lower median effective concentration (EC50) for TNF induction compared to the benchmark TLR7/8 agonist R848.[8]
Table 1: In Vitro Activity of this compound in Human PBMCs
| Parameter | This compound | R848 (benchmark) |
| TNF-inducing Efficacy | Greater than R848 | - |
| Median Effective Concentration (EC50) | Lower than R848 | - |
Data summarized from in vitro human PBMC stimulation assays.[8]
Murine Immune Cells
Studies using bone marrow-derived dendritic cells (BMDCs) and bone marrow-derived macrophages (BMDMs) from mice have shown that this compound, particularly when formulated with a squalene-based oil-in-water emulsion (SE), synergistically induces concentration-dependent TNF production.[6] This highlights its potential for enhanced adjuvant activity in formulated vaccines.
Adjuvant Activity and Enhancement of Humoral Immunity
As a vaccine adjuvant, this compound has been shown to enhance antigen-specific antibody responses.[1][3][5] In preclinical mouse models, co-administration of this compound with a recombinant hemagglutinin (rHA) antigen resulted in a significant increase in anti-rHA IgG titers.[6] Specifically, it promotes the production of both IgG1 and IgG2c antibody isotypes, indicative of a balanced Th1/Th2 response with a skew towards Th1-mediated immunity.[1][3][5][6] The enhancement of the IgG2c subclass is dependent on TLR7 signaling.[6][7]
Table 2: Adjuvant Effect of this compound on Antigen-Specific Antibody Production in Mice
| Adjuvant | Antigen-Specific Total IgG | Antigen-Specific IgG1 | Antigen-Specific IgG2c |
| This compound | Significantly Increased | Significantly Enhanced | Significantly Enhanced |
Results from in vivo immunization studies in C57BL/6J mice with rHA antigen.[6]
Experimental Protocols
In Vitro Stimulation of Human PBMCs
Objective: To assess the cytokine-inducing capacity of this compound.
-
Cell Isolation: Isolate PBMCs from human blood using a Ficoll density gradient.[6]
-
Cell Culture: Culture the isolated PBMCs in a suitable medium.
-
Stimulation: Incubate the PBMCs with varying concentrations of this compound or control compounds (e.g., R848, DMSO) for 18-24 hours.[6][9]
-
Supernatant Collection: After incubation, harvest the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).[6]
Caption: Workflow for in vitro stimulation of human PBMCs.
NF-κB Activation Assay in HEK293 Cells
Objective: To confirm the TLR-dependent activation of the NF-κB pathway.
-
Cell Lines: Use HEK293 cell lines stably expressing a specific human TLR (e.g., hTLR7, hTLR8) and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP).
-
Stimulation: Treat the cells with this compound.
-
Reporter Assay: After an appropriate incubation period, measure the activity of the reporter protein in the cell culture supernatant to quantify NF-κB activation.[6]
In Vivo Adjuvanticity Assessment in Mice
Objective: To evaluate the ability of this compound to enhance antigen-specific antibody responses.
-
Animal Model: Use C57BL/6J mice.
-
Immunization: Immunize mice via intramuscular injection with a model antigen (e.g., recombinant influenza hemagglutinin) alone or admixed with this compound.[6][10]
-
Blood Collection: Collect blood samples at specified time points post-immunization (e.g., day 28).[6]
-
Antibody Titer Measurement: Measure antigen-specific IgG, IgG1, and IgG2c titers in the serum by ELISA.[6]
Caption: Workflow for in vivo adjuvanticity assessment.
Conclusion
This compound is a promising immuno-adjuvant that functions through the potent activation of the TLR7/8 signaling pathway in various immune cells. Its ability to induce a robust, Th1-biased immune response, characterized by the production of key cytokines and the enhancement of antigen-specific antibody production, underscores its potential for use in the development of next-generation vaccines. The detailed mechanisms and experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Toll-like Receptor (TLR) Agonist, Gene | MedChemExpress [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
PVP-037.2: A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of a Novel TLR7/8 Agonist Adjuvant
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vaccine adjuvants are critical components for enhancing the immunogenicity and efficacy of modern vaccines. This document provides a detailed technical overview of the discovery, synthesis, and characterization of PVP-037.2, a novel, potent imidazopyrimidine-based small molecule agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). Developed through a high-throughput phenotypic screen of human primary immune cells, this compound demonstrates robust innate immune activation and significant potential to enhance vaccine-induced humoral and cellular immunity. This guide details the iterative chemical optimization from the initial hit compound (PVP-037) to the advanced analog (this compound), its mechanism of action, and the key experimental data and protocols supporting its preclinical development.
Discovery Pathway
The discovery of the parent molecule, PVP-037, was the result of a large-scale, high-throughput phenotypic screening campaign designed to identify novel vaccine adjuvants directly in human primary cells, reflecting a more biologically relevant discovery model than traditional cell-line-based assays.[1]
High-Throughput Screening (HTS)
Researchers from Boston Children's Hospital, under a contract from the National Institute of Allergy and Infectious Diseases (NIAID), screened a library of over 200,000 small molecules.[1] The primary assay utilized human peripheral blood mononuclear cells (PBMCs) cultured in donor-matched plasma.[1] This approach preserved the complexity of the human immune system. The screen identified approximately 25 confirmed hits, with PVP-037 emerging as the most active and promising immunomodulator.[1]
Hit-to-Lead Optimization
Following the identification of PVP-037, a structure-activity relationship (SAR) study was initiated to optimize its potency, solubility, and formulation suitability. This iterative process led to the development of key analogs, including PVP-037.1 and ultimately this compound.
Synthesis Pathway: From PVP-037 to this compound
The development of this compound was a multi-step process involving rational chemical modifications to the parent imidazopyrimidine scaffold to enhance its drug-like properties.
-
PVP-037 Identification : The initial hit, α-ethyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-benzeneacetamide, was identified via HTS.[2]
-
SAR & Analog Synthesis (PVP-037.1) : Structure-activity relationship studies were conducted through the purchase of commercially available analogs and de novo synthesis.[3] This exploration led to the synthesis of PVP-037.1 (Cpd 2-144-3), which incorporated a methyl group on the imidazopyrimidine (IMP) core, resulting in enhanced TNF-inducing activity in human PBMCs.[3]
-
Solubility Enhancement (this compound) : To improve solubility and facilitate downstream formulation, a primary amine group was installed on the central phenyl ring of PVP-037.1, yielding This compound .[4] This modification not only improved solubility but also unexpectedly increased the molecule's potency.[4]
Mechanism of Action: TLR7/8 Agonism
This compound functions as a potent agonist for Toll-like receptors 7 and 8 (TLR7/8), key pattern-recognition receptors of the innate immune system.[1][2][5] These receptors are primarily expressed on antigen-presenting cells (APCs) such as dendritic cells and monocytes.[1]
Upon binding, this compound activates downstream signaling cascades, prominently involving the NF-κB pathway.[1] This activation leads to the transcriptional upregulation and secretion of a broad array of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor (TNF), Interferon-gamma (IFN-γ), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1][2] This robust innate immune response is critical for shaping and enhancing the subsequent adaptive immune response to vaccine antigens, leading to greater, more durable, and broader immunity.[1]
References
The Core of Immunity: A Technical Guide to the Structure-Activity Relationship of Imidazopyrimidine TLR7/8 Agonists
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles governing the structure-activity relationship (SAR) of imidazopyrimidine Toll-like receptor 7 and 8 (TLR7/8) agonists. As potent immunomodulators, these small molecules hold immense promise for applications in vaccine adjuvants, cancer immunotherapy, and antiviral therapies. Understanding the intricate interplay between their chemical structures and biological activities is paramount for the rational design of next-generation TLR7/8-targeted therapeutics. This guide provides a comprehensive overview of key structural modifications, quantitative activity data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
The Imidazopyrimidine Scaffold: A Privileged Core for TLR7/8 Agonism
The imidazopyrimidine core has emerged as a promising scaffold for the development of TLR7/8 agonists. SAR studies have revealed that modifications at various positions of this heterocyclic system can profoundly influence potency, selectivity (TLR7 vs. TLR8), and the resulting cytokine profile.
A recent study detailing the discovery and optimization of an imidazopyrimidine adjuvant, PVP-037, provides valuable insights into the SAR of this class of compounds. The initial hit, PVP-037, demonstrated broad innate immune activation, including the induction of Tumor Necrosis Factor (TNF), a key pro-inflammatory cytokine, in primary human peripheral blood mononuclear cells (PBMCs).[1][2][3][4][5] Subsequent medicinal chemistry efforts focused on exploring the SAR around this core to enhance potency and in vivo efficacy.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data from SAR studies on imidazopyrimidine TLR7/8 agonists, focusing on TNF production in human PBMCs as a key indicator of activity.
Table 1: SAR of Commercially Available Analogs of PVP-037 [1]
| Compound | Modification from PVP-037 | TNF Production (pg/mL) at 11 µM |
| PVP-037 | Parent Compound | ~1500 |
| Cpd 37.37 | 2-trifluoromethyl benzamide | ~2500 |
| Analog 2 | [Modification details not fully specified in source] | ~1000 |
| Analog 3 | [Modification details not fully specified in source] | <500 |
Table 2: SAR of De Novo Synthesized Analogs of Cpd 37.37 [1]
| Compound | Modification from Cpd 37.37 | TNF Production (pg/mL) at 11 µM |
| Cpd 37.37 | Parent Compound | ~2500 |
| PVP-037.1 (Cpd 2-144-3) | [Specific structural modification not detailed] | >3000 |
| Analog 4 | [Modification details not fully specified in source] | ~2000 |
| Analog 5 | [Modification details not fully specified in source] | ~1500 |
Table 3: Potency Comparison of Optimized Imidazopyrimidine Agonists [4]
| Compound | Key Feature | EC50 for TNF Production in human PBMCs |
| PVP-037.1 | Optimized analog from initial SAR | Not explicitly provided, but potent |
| PVP-037.2 | Primary amine addition to PVP-037.1 for improved solubility | Lower EC50 compared to PVP-037.1 and R848 |
| R848 (Resiquimod) | Benchmark imidazoquinoline TLR7/8 agonist | [Reference value] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of imidazopyrimidine TLR7/8 agonists.
TLR7/8 Activity Assay using HEK293 Reporter Cells
This protocol describes a common method for assessing the specific activity of compounds on TLR7 and TLR8.
Objective: To determine the EC50 values of test compounds for human TLR7 and TLR8 activation.
Materials:
-
HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells (InvivoGen)[6]
-
HEK-Blue™ Detection medium (InvivoGen)[6]
-
Test compounds (imidazopyrimidine derivatives)
-
Positive control (e.g., R848)
-
DMSO (vehicle control)
-
96-well, flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (620-655 nm)
Procedure:
-
Cell Preparation:
-
Culture HEK-Blue™ hTLR7 and hTLR8 cells according to the manufacturer's instructions.
-
On the day of the assay, harvest cells and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of 2.8 x 10^5 cells/mL.
-
-
Assay Plate Preparation:
-
Prepare serial dilutions of the test compounds and the positive control (R848) in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Add 20 µL of each compound dilution to the appropriate wells of a 96-well plate.
-
Add 20 µL of medium containing DMSO as a vehicle control.
-
-
Cell Seeding and Incubation:
-
Add 180 µL of the cell suspension (approximately 5 x 10^4 cells) to each well.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
Data Acquisition and Analysis:
-
After incubation, measure the optical density (OD) at 620-655 nm using a microplate reader. The color change in the medium is proportional to the level of secreted embryonic alkaline phosphatase (SEAP), which is indicative of NF-κB activation.
-
Calculate the fold induction of NF-κB activation relative to the vehicle control.
-
Plot the dose-response curves and determine the EC50 values using a suitable software (e.g., GraphPad Prism).[7]
-
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the procedure for measuring cytokine production from human PBMCs upon stimulation with TLR7/8 agonists.
Objective: To quantify the production of cytokines (e.g., TNF, IFN-α, IL-6, IL-12) by human PBMCs in response to imidazopyrimidine agonists.
Materials:
-
Freshly drawn human whole blood from healthy donors
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-buffered saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin
-
Test compounds
-
Positive control (e.g., R848, LPS)
-
Vehicle control (DMSO)
-
96-well, round-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
ELISA kits for specific cytokines (e.g., Human TNF alpha ELISA Kit)
Procedure:
-
PBMC Isolation:
-
Dilute the whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the "buffy coat" layer containing the PBMCs and transfer to a new tube.
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the final PBMC pellet in complete RPMI-1640 medium and perform a cell count and viability assessment (e.g., using trypan blue).
-
-
Cell Stimulation:
-
Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of the test compounds and controls.
-
Add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[1]
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
-
Cytokine Quantification:
-
Quantify the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.[3]
-
Mandatory Visualizations
Signaling Pathways
Caption: TLR7/8 Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for SAR Studies.
Conclusion
The imidazopyrimidine scaffold represents a versatile platform for the design of potent and selective TLR7/8 agonists. The SAR data presented herein highlights the critical role of specific substitutions in modulating the biological activity of these compounds. The detailed experimental protocols provide a robust framework for the evaluation of novel imidazopyrimidine derivatives. The continued exploration of the SAR of this promising class of molecules, guided by the principles and methodologies outlined in this guide, will undoubtedly accelerate the development of innovative immunomodulatory therapies.
References
- 1. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 3. researchgate.net [researchgate.net]
- 4. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 5. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
An In-depth Technical Guide on the Cytokine Profile Induced by PVP-037.2 in Human PBMCs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytokine profile induced by PVP-037.2, a potent Toll-like receptor 7 (TLR7) and TLR8 agonist, in human peripheral blood mononuclear cells (PBMCs). This document details the experimental methodologies, presents available data on cytokine induction, and illustrates the key signaling pathways involved.
Introduction
This compound is an imidazopyrimidine compound that has demonstrated significant potential as a vaccine adjuvant by enhancing T helper 1 (Th1) type immune responses. Its mechanism of action is primarily mediated through the activation of TLR7 and TLR8, leading to the production of a range of cytokines and chemokines that modulate the immune response. Understanding the specific cytokine signature induced by this compound is crucial for its development and application in vaccine formulations and immunotherapies.
Data Presentation: Cytokine Profile of this compound
This compound stimulation of human PBMCs leads to the production of a variety of cytokines. While comprehensive quantitative data for a full cytokine panel remains to be fully published, existing studies have consistently highlighted the induction of key pro-inflammatory cytokines. The parent compound, PVP-037, has been shown to induce a broad array of cytokines and chemokines, including TNF, GM-CSF, IFN-γ, IL-10, IL-12p70, IL-1β, IL-6, and CCL3 (MIP1α)[1]. This compound, a more potent derivative, induces a concentration-dependent production of Tumor Necrosis Factor (TNF) and Interleukin-1β (IL-1β) in human PBMCs[2].
Table 1: Representative Cytokine Profile Induced by this compound in Human PBMCs
| Cytokine | Expected Change upon this compound Stimulation | Concentration Range (Representative) | Key Function |
| TNF-α | Significant Increase | Concentration-dependent | Pro-inflammatory, antiviral |
| IL-1β | Significant Increase | Concentration-dependent | Pro-inflammatory, pyrogenic |
| IL-6 | Expected Increase | Data not available | Pro-inflammatory, acute phase response |
| IL-10 | Expected Increase | Data not available | Anti-inflammatory, immune regulation |
| IL-12p70 | Expected Increase | Data not available | Th1 differentiation, antiviral immunity |
| IFN-γ | Expected Increase | Data not available | Th1 polarization, macrophage activation |
| GM-CSF | Expected Increase | Data not available | Myeloid cell differentiation and activation |
| CCL3 (MIP-1α) | Expected Increase | Data not available | Chemoattractant for immune cells |
Note: The expected changes for IL-6, IL-10, IL-12p70, IFN-γ, GM-CSF, and CCL3 are based on the activity of the parent compound PVP-037 and the known effects of TLR7/8 agonists. Specific quantitative data for this compound for these cytokines is not yet publicly available.
Experimental Protocols
The following protocols provide a detailed methodology for the in-vitro assessment of the cytokine profile induced by this compound in human PBMCs.
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
-
Blood Collection: Collect whole blood from healthy human donors in collection tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dilution: Dilute the whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a Ficoll-Paque™ PLUS solution in a conical centrifuge tube at a 2:1 ratio (diluted blood to Ficoll-Paque).
-
Centrifugation: Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the brake off. This will separate the blood into distinct layers: plasma, a "buffy coat" containing PBMCs, Ficoll-Paque, and red blood cells at the bottom.
-
PBMC Collection: Carefully aspirate the "buffy coat" layer containing the PBMCs and transfer to a new sterile conical tube.
-
Washing: Add excess PBS to the collected PBMCs and centrifuge at 300 x g for 10 minutes to pellet the cells. Discard the supernatant.
-
Repeat Wash: Resuspend the cell pellet in PBS and repeat the centrifugation step.
-
Cell Counting and Viability: Resuspend the final PBMC pellet in a suitable cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum). Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
This protocol outlines the stimulation of isolated PBMCs to induce cytokine production.
-
Cell Plating: Seed the isolated PBMCs in a 96-well cell culture plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).
-
Stimulation: Add the various concentrations of this compound to the wells containing the PBMCs. Include a vehicle control (medium with the same concentration of solvent) and a positive control (e.g., another known TLR7/8 agonist like R848).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a specified period (e.g., 24, 48, or 72 hours) to allow for cytokine production.
This protocol describes the quantification of cytokines in the cell culture supernatants.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells.
-
Harvesting: Carefully collect the cell-free supernatants from each well and transfer to a new plate or microcentrifuge tubes. Store the supernatants at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of various cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10, IL-12p70, IFN-γ) in the supernatants using a multiplex immunoassay (e.g., Luminex-based assay) or individual enzyme-linked immunosorbent assays (ELISAs) according to the manufacturer's instructions.
-
Data Analysis: Generate standard curves for each cytokine and calculate the concentration of each cytokine in the unknown samples.
Mandatory Visualizations
This compound, as a TLR7 agonist, initiates an intracellular signaling cascade upon binding to TLR7 in the endosomes of immune cells, primarily plasmacytoid dendritic cells and B cells within the PBMC population. This signaling is predominantly mediated through the MyD88-dependent pathway.
Caption: TLR7 Signaling Pathway Activated by this compound.
The following diagram illustrates the logical flow of the experimental procedure for determining the cytokine profile induced by this compound.
Caption: Experimental Workflow for Cytokine Profiling.
Conclusion
This compound is a potent inducer of a Th1-polarizing cytokine response in human PBMCs, driven by its agonist activity at TLR7 and TLR8. The induction of key cytokines such as TNF-α and IL-1β underscores its potential as a powerful vaccine adjuvant. Further quantitative analysis of the full cytokine and chemokine profile will provide a more detailed understanding of its immunomodulatory properties and facilitate its clinical development. The protocols and pathways detailed in this guide provide a robust framework for researchers and drug development professionals working with this and similar immunostimulatory molecules.
References
- 1. Profiles of IFN-γ and its regulatory cytokines (IL-12, IL-18 and IL-10) in peripheral blood mononuclear cells from patients with multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytokine Profile in Human Peripheral Blood Mononuclear Leukocytes Exposed to Immunoadjuvant and Adjuvant-Free Vaccines Against Influenza - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of PVP-037.2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of PVP-037.2, a potent imidazopyrimidine-based Toll-like receptor 7 and 8 (TLR7/8) agonist adjuvant. The following sections detail the quantitative activity of this compound in key immunological assays, comprehensive experimental protocols for its characterization, and visualizations of the associated signaling pathways and workflows.
Data Presentation: In Vitro Activity of this compound
This compound, an amine derivative of its predecessor PVP-037.1, exhibits enhanced potency and efficacy in stimulating innate immune responses in human peripheral blood mononuclear cells (PBMCs).[1] Its activity is characterized by the robust induction of key pro-inflammatory cytokines, demonstrating its potential as a powerful vaccine adjuvant.
| Assay | Cell Type | Cytokine Measured | Readout | This compound | PVP-037.1 | R848 (Control) |
| Cytokine Induction | Human PBMCs | TNF-α | EC50 | Lower than PVP-037.1 and R848[1] | - | - |
| Cytokine Induction | Human Elder PBMCs | TNF-α | Concentration-dependent increase[1] | - | - | - |
| Cytokine Induction | Human Elder PBMCs | IL-1β | Concentration-dependent increase[1] | - | - | - |
Note: Specific EC50 values were not explicitly provided in the source material, but the relative potency was described.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize the activity of this compound are provided below.
Human Peripheral Blood Mononuclear Cell (PBMC) Stimulation Assay
This assay is designed to assess the ability of this compound to induce cytokine production in primary human immune cells.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound, PVP-037.1, R848
-
Human whole blood from healthy donors
-
96-well cell culture plates
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-1β
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy human donor whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin) at a concentration of 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Compound Preparation and Stimulation: Prepare serial dilutions of this compound, PVP-037.1, and R848 in complete RPMI 1640 medium. Add 100 µL of the compound dilutions to the appropriate wells. For negative controls, add 100 µL of medium with the corresponding vehicle control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
TLR7 Antagonism Assay
This assay determines the dependence of this compound-induced cytokine production on TLR7 signaling.
Materials:
-
All materials from the PBMC Stimulation Assay
-
TLR7 antagonist (e.g., ODN 20958)
-
Control antagonist (e.g., ODN 2088)
Procedure:
-
PBMC Isolation and Seeding: Follow steps 1 and 2 of the PBMC Stimulation Assay protocol.
-
Antagonist Pre-treatment: Add the TLR7 antagonist (ODN 20958) or a control antagonist to the appropriate wells at a final concentration sufficient to inhibit TLR7 signaling. Incubate for 1 hour at 37°C.
-
This compound Stimulation: Following the pre-treatment, add this compound to the wells at its EC50 concentration (or a predetermined optimal concentration).
-
Incubation and Analysis: Follow steps 4-6 of the PBMC Stimulation Assay protocol to collect supernatants and quantify TNF-α production. A significant reduction in TNF-α levels in the presence of the TLR7 antagonist compared to the control antagonist indicates TLR7-dependent activity.
NF-κB Reporter Assay in HEK293 Cells
This assay measures the activation of the NF-κB signaling pathway by this compound in a controlled cellular system.
Materials:
-
HEK293 cells stably expressing a human TLR7 and an NF-κB-inducible reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
96-well cell culture plates
-
Reporter gene detection reagents (e.g., QUANTI-Blue™ for SEAP or a luciferase assay system).
Procedure:
-
Cell Culture and Seeding: Culture the HEK293-TLR7 reporter cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Stimulation: On the day of the assay, replace the culture medium with fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
Reporter Gene Measurement: Measure the activity of the reporter gene in the cell culture supernatant or cell lysate, following the manufacturer's protocol for the specific reporter system used. An increase in reporter gene activity indicates activation of the NF-κB pathway.
Visualizations
The following diagrams illustrate the key pathways and workflows associated with the in vitro characterization of this compound.
Caption: this compound signaling pathway via TLR7 activation.
Caption: Workflow for the human PBMC stimulation assay.
Caption: Workflow for the NF-κB reporter assay in HEK293 cells.
References
PVP-037.2: A Novel Imidazopyrimidine TLR7/8 Agonist Adjuvant for Enhanced Vaccine Efficacy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
PVP-037.2 is a novel, synthetically derived imidazopyrimidine-based small molecule that acts as a potent Toll-like receptor 7 and 8 (TLR7/8) agonist.[1][2][3] Developed through a high-throughput screening of primary human peripheral blood mononuclear cells (PBMCs), this compound has demonstrated significant potential as a vaccine adjuvant by enhancing both humoral and cellular immune responses.[2][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to explore the potential of this compound in next-generation vaccine formulations.
Introduction to this compound
The demand for novel vaccine adjuvants that can safely and effectively boost immunogenicity, particularly for subunit vaccines, is a pressing need in modern medicine. PVP-037 is an imidazopyrimidine scaffold identified through phenotypic screening of a small molecule library for its ability to activate NF-κB in human PBMCs.[2][5] Further structural enhancements led to the development of PVP-037.1 and subsequently this compound, which exhibits improved solubility and a more favorable pharmacokinetic profile.[2] this compound has been shown to be a potent TLR7/8 agonist, inducing the production of a broad range of pro-inflammatory cytokines and chemokines, and driving a Th1-polarizing immune response.[1][2] Preclinical studies in murine models have demonstrated its ability to significantly enhance antigen-specific antibody titers for both influenza and SARS-CoV-2 vaccines.[2]
Mechanism of Action: TLR7/8 Agonism
This compound functions by activating the innate immune system through the stimulation of TLR7 and TLR8, which are endosomal pattern recognition receptors.[5] This activation in antigen-presenting cells, such as monocytes and dendritic cells, initiates a downstream signaling cascade culminating in the activation of the transcription factor NF-κB.[2][5] This, in turn, leads to the production and secretion of various cytokines and chemokines, which are crucial for shaping the adaptive immune response.
Signaling Pathway
Caption: this compound signaling pathway via TLR7/8 activation.
Preclinical Data
In Vitro Activity
This compound induces a robust and broad cytokine and chemokine response in primary human PBMCs.
Table 1: Cytokine and Chemokine Induction by PVP-037 in human PBMCs
| Cytokine/Chemokine | Activity |
| TNF | Induced |
| GM-CSF | Induced |
| Interferon-γ | Induced |
| Interleukin-10 (IL-10) | Induced |
| IL-12p70 | Induced |
| IL-1β | Induced |
| IL-6 | Induced |
| CCL3 (MIP1α) | Induced |
| Data derived from studies on the parent compound PVP-037.[2] |
This compound demonstrates superior potency compared to its predecessor, PVP-037.1, and the known TLR7/8 agonist R848, with a lower median effective concentration for TNF induction.[6]
In Vivo Adjuvanticity
Influenza Vaccine Model: In adult C57BL/6J mice immunized with a trivalent recombinant hemagglutinin (rHA) influenza vaccine, this compound significantly enhanced antigen-specific IgG1 and IgG2c production after a single dose.[2][4] While both PVP-037.1 and this compound increased anti-rHA IgG titers, only this compound prompted a significant increase in both IgG1 and IgG2c subclasses, indicating a balanced Th1/Th2 response with a push towards Th1-type immunity.[2][4]
SARS-CoV-2 Vaccine Model: A single-dose immunization with a SARS-CoV-2 spike protein adjuvanted with this compound resulted in an enhancement of total IgG, IgG1, and IgG2c titers in mice.[2] This demonstrates the robust adjuvanticity of this compound across different antigens and mouse strains.[2][6]
Table 2: In Vivo Adjuvanticity of this compound
| Vaccine Model | Antigen | Adjuvant | Key Findings |
| Influenza | Trivalent rHA | This compound | Significantly enhanced antigen-specific IgG1 and IgG2c after a single dose.[2][4] |
| SARS-CoV-2 | Spike Protein | This compound | Enhanced total IgG, IgG1, and IgG2c titers.[2] |
Formulation with Squalene Emulsion: When formulated with a squalene-based oil-in-water emulsion (SE), this compound/SE showed a synergistic effect, leading to a 10-fold enhancement in both total IgG and IgG2c class-switched antibody responses compared to this compound alone.[2]
Pharmacokinetics and Safety
Compared to PVP-037.1, this compound exhibits enhanced clearance from blood plasma and has negligible hemolytic activity, suggesting a favorable safety profile.[2]
Experimental Protocols
High-Throughput Screening for Adjuvant Discovery
The initial discovery of the PVP-037 scaffold involved a high-throughput screen of a small-molecule library using primary human PBMCs.
Caption: Workflow for the discovery and development of this compound.
Protocol:
-
Primary Screen: A library of approximately 200,000 small molecules was screened using a THP-1 Lucia based NF-κB-induced luminescence assay.[4]
-
Counterscreen: Hits from the primary screen were then evaluated in a quantitative tumor necrosis factor (TNF) immunoassay using primary human PBMCs from healthy adult donors.[4][7]
-
Hit Confirmation: Molecules that induced TNF production in PBMCs were identified as hits. PVP-037 was identified as a lead imidazopyrimidine scaffold.[7]
In Vitro PBMC Stimulation Assay
Objective: To assess the cytokine and chemokine production induced by this compound in human PBMCs.
Methodology:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs in 96-well plates at a density of 1 x 10^6 cells/mL in complete RPMI medium.
-
Add serial dilutions of this compound (or control compounds) to the wells.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants.
-
Analyze the supernatants for cytokine and chemokine concentrations using a multiplex immunoassay (e.g., Luminex) or ELISA.
In Vivo Mouse Immunization and Antibody Titer Measurement
Objective: To evaluate the in vivo adjuvanticity of this compound.
Methodology:
-
Animals: Use 6- to 8-week-old C57BL/6J mice.[4]
-
Vaccine Formulation: Prepare vaccine formulations by admixing the antigen (e.g., recombinant hemagglutinin) with this compound (typically 100 nmol per mouse) or a control adjuvant (e.g., Alum) or saline.[4][6]
-
Immunization: Administer a single intramuscular injection of the vaccine formulation to each mouse.[4]
-
Blood Collection: Collect blood samples from the mice at specified time points (e.g., day 28 post-immunization) via tail vein or terminal bleed.[4][6]
-
Antibody Titer Measurement:
-
Coat 96-well ELISA plates with the specific antigen overnight at 4°C.
-
Wash the plates and block with a suitable blocking buffer.
-
Add serial dilutions of the collected mouse serum to the wells and incubate.
-
Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the desired isotype (e.g., anti-mouse IgG, IgG1, IgG2c).
-
Wash the plates and add a TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.
-
Calculate the endpoint titers as the reciprocal of the highest serum dilution that gives an absorbance value above a predetermined cutoff.
-
Future Directions
The promising preclinical data for this compound warrants further investigation. Future studies should focus on:
-
T-cell response analysis: A detailed characterization of the T-cell responses induced by this compound-adjuvanted vaccines is needed.[8]
-
Durability of the immune response: Long-term studies are required to assess the durability of the antibody and cellular immune responses.[8]
-
Evaluation in different age groups: Assessing the efficacy of this compound in neonatal and elderly populations is crucial for its broad applicability.
-
Clinical Trials: The progression of this compound into human clinical trials is the ultimate next step to validate its safety and efficacy as a vaccine adjuvant.
Conclusion
This compound is a promising novel vaccine adjuvant candidate with a well-defined mechanism of action centered on TLR7/8 agonism. Its ability to induce a robust and Th1-polarizing immune response, coupled with a favorable preclinical safety profile, makes it an attractive component for future vaccine formulations against a wide range of pathogens. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of this potent imidazopyrimidine adjuvant.
References
- 1. This compound - Page 1 | BioWorld [bioworld.com]
- 2. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 3. caymanchem.com [caymanchem.com]
- 4. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fiercebiotech.com [fiercebiotech.com]
Downstream Effects of NF-κB Activation by PVP-037.2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PVP-037.2 is a novel small-molecule imidazopyrimidine that functions as a potent Toll-like receptor 7 and 8 (TLR7/8) agonist. Its mechanism of action is centered on the robust activation of the nuclear factor-kappa B (NF-κB) signaling pathway, leading to a cascade of downstream immunological effects. This technical guide provides an in-depth overview of these downstream effects, with a focus on the induction of key cytokines and chemokines. This document summarizes quantitative data from preclinical studies, details the experimental protocols used to generate this data, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction
The NF-κB family of transcription factors plays a pivotal role in regulating immune and inflammatory responses. Constitutively held inactive in the cytoplasm, NF-κB is activated by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) recognized by Toll-like receptors. Upon activation, NF-κB translocates to the nucleus and induces the transcription of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
This compound has been identified as a synthetic small molecule that potently activates NF-κB through its agonist activity on TLR7 and TLR8. This activity makes it a promising candidate for applications as a vaccine adjuvant and immunomodulatory agent. Understanding the specific downstream consequences of NF-κB activation by this compound is critical for its continued development and clinical translation. This guide serves as a comprehensive resource for researchers interested in the molecular and cellular effects of this compound.
Mechanism of Action: TLR7/8-Mediated NF-κB Activation
This compound initiates its biological effects by binding to and activating TLR7 and TLR8, which are endosomally located pattern recognition receptors. This interaction triggers a signaling cascade that culminates in the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus and bind to κB sites in the promoter regions of target genes, thereby initiating their transcription. The immunomodulatory profile of this compound has been shown to be TLR7-dependent[1].
Downstream Effects on Cytokine and Chemokine Production
A primary consequence of NF-κB activation by this compound is the robust induction of a wide array of pro-inflammatory cytokines and chemokines. Studies utilizing human peripheral blood mononuclear cells (PBMCs) have demonstrated that this compound and its parent compound, PVP-037, stimulate the secretion of key mediators of the innate and adaptive immune response.
Quantitative Analysis of Cytokine Induction
The treatment of human PBMCs with PVP-037 results in a concentration-dependent increase in the production of several key cytokines and chemokines. At concentrations of 1 µM and higher, significant induction of TNF, GM-CSF, IFNγ, IL-10, IL-12p70, IL-1β, IL-6, and CCL3 (MIP1α) is observed[1]. This compound has been shown to have even greater TNF-inducing efficacy and a lower median effective concentration compared to PVP-037 and the well-known TLR7/8 agonist, R848[1]. Furthermore, this compound induces a concentration-dependent production of TNF and IL-1β in human PBMCs[1].
Table 1: Cytokine and Chemokine Induction by PVP-037 in Human PBMCs
| Cytokine/Chemokine | Induction at ≥1 µM PVP-037 |
| TNF | Yes |
| GM-CSF | Yes |
| IFNγ | Yes |
| IL-10 | Yes |
| IL-12p70 | Yes |
| IL-1β | Yes |
| IL-6 | Yes |
| CCL3 (MIP1α) | Yes |
| Data summarized from Soni, D. et al. Sci Adv 2024[1]. |
Table 2: Comparative TNF-α Induction by PVP-037 Analogs in Human PBMCs
| Compound | Concentration (µM) | TNF-α Production (pg/mL) |
| PVP-037 | 33 | Data not available in specific pg/mL |
| PVP-037.1 | 33 | Data not available in specific pg/mL |
| This compound | 33 | Greater than PVP-037.1 and R848 |
| R848 | 11 | Data not available in specific pg/mL |
| Qualitative comparison based on data from Soni, D. et al. Sci Adv 2024[1][2]. |
Experimental Protocols
NF-κB Reporter Assay in THP-1 Cells
This assay is designed to quantify the activation of the NF-κB signaling pathway in a human monocytic cell line.
-
Cell Line: THP-1 cells stably expressing a luciferase reporter gene under the control of an NF-κB response element.
-
Materials:
-
THP-1 NF-κB Luciferase reporter cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
96-well white, clear-bottom tissue culture plates
-
This compound
-
Positive control (e.g., LPS or TNF-α)
-
Luciferase assay reagent
-
Luminometer
-
-
Protocol:
-
Seed THP-1 NF-κB reporter cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound and the positive control in culture medium.
-
Add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6-24 hours.
-
After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Data is typically normalized to the vehicle control and expressed as fold induction.
-
Cytokine Quantification by ELISA in Human PBMCs
This protocol details the measurement of cytokine concentrations in the supernatant of this compound-stimulated human PBMCs.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
96-well tissue culture plates
-
This compound
-
Positive control (e.g., LPS or R848)
-
Human TNF-α ELISA kit (or other cytokine-specific kits)
-
Plate reader
-
-
Protocol:
-
Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Seed PBMCs into a 96-well plate at a density of 2 x 10^5 cells/well in 200 µL of culture medium.
-
Prepare serial dilutions of this compound and the positive control in culture medium.
-
Add the compound dilutions to the respective wells. Include a vehicle control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
-
After incubation, centrifuge the plate and carefully collect the supernatant.
-
Perform the ELISA for the cytokine of interest (e.g., TNF-α) on the collected supernatants according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the supernatants and standards to the wells.
-
Incubating and washing the plate.
-
Adding a detection antibody.
-
Incubating and washing the plate.
-
Adding a substrate and stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
-
Conclusion
This compound is a potent activator of the NF-κB signaling pathway, acting through TLR7 and TLR8. This activation leads to a pronounced downstream effect characterized by the induction of a broad spectrum of pro-inflammatory cytokines and chemokines. The quantitative data and experimental protocols provided in this technical guide offer a foundational understanding for researchers and drug developers working with this compound. Further investigation into the full transcriptional profile induced by this compound will provide a more complete picture of its immunomodulatory activities and will be crucial for its future therapeutic applications.
References
Unlocking Immune Potential: A Technical Overview of PVP-037.2's Immunomodulatory Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-stage research on PVP-037.2, a novel imidazopyrimidine compound with potent immunomodulatory effects. This compound has been identified as a powerful Toll-like receptor 7 and 8 (TLR7/8) agonist, positioning it as a promising candidate for vaccine adjuvants and other immunotherapeutic applications. This document outlines the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, details the experimental protocols used in its evaluation, and provides visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action: TLR7/8 Agonism
This compound functions as a synthetic agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are key pattern recognition receptors of the innate immune system.[1][2][3] These receptors are primarily expressed on antigen-presenting cells (APCs) such as dendritic cells and monocytes.[1] Upon binding to TLR7/8, this compound triggers a signaling cascade that leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB).[4][5] This activation results in the production of a broad array of pro-inflammatory cytokines and chemokines, which in turn orchestrate a wider and more robust adaptive immune response.[1][4][5]
The development of this compound is an advancement from its predecessor, PVP-037.1. The addition of a primary amine group to the phenyl ring of PVP-037.1 created this compound, a compound with improved solubility and an enhanced in vivo profile, including better clearance from blood plasma and negligible hemolytic activity.[4][5][6]
Quantitative In Vitro Efficacy
In vitro studies using primary human peripheral blood mononuclear cells (PBMCs) have demonstrated the potent immunostimulatory capacity of this compound. The compound induces a dose-dependent production of various cytokines and exhibits superior potency compared to its parent compounds and other known TLR agonists.
Table 1: Comparative TNFα-Inducing Efficacy in Human PBMCs
| Compound | Median Effective Concentration (EC50) | Key Observation |
| This compound | Lower than PVP-037.1 and R848 | Demonstrates greater TNF-inducing efficacy [4][6] |
| PVP-037.1 | Higher than this compound | - |
| R848 (TLR7/8 Agonist) | Higher than this compound | - |
Table 2: Profile of Cytokines and Chemokines Induced by PVP-037 in Human PBMCs
| Cytokine/Chemokine | Induction Status |
| Tumor Necrosis Factor (TNF) | Induced[4][5] |
| Interleukin-1β (IL-1β) | Induced[4][5] |
| Interleukin-6 (IL-6) | Induced[4][5] |
| Interleukin-10 (IL-10) | Induced[5] |
| Interleukin-12p70 (IL-12p70) | Induced[5] |
| Interferon-γ (IFNγ) | Induced[4][5] |
| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | Induced[5] |
| CCL3 (MIP1α) | Induced[4][5] |
In Vivo Adjuvant Activity
The immunomodulatory properties of this compound translate to significant adjuvant effects in vivo. Studies in murine models have shown its ability to enhance humoral responses to co-administered antigens.
Table 3: Adjuvant Effects of this compound on Antigen-Specific Antibody Titers in Mice
| Antigen | Antibody Isotype | Observation |
| Recombinant Hemagglutinin (rHA) - Influenza | Total IgG | Increased anti-rHA IgG titers.[4][5][7] |
| Recombinant Hemagglutinin (rHA) - Influenza | IgG1 | Significantly enhanced production after a single dose.[4][5][7] |
| Recombinant Hemagglutinin (rHA) - Influenza | IgG2c (IFNγ-driven) | Significantly enhanced production after a single dose; this effect is TLR7-dependent.[4][5][7][8] |
| SARS-CoV-2 Spike Protein | Total IgG, IgG1, IgG2c | A single dose immunization drove enhancement of all measured isotypes.[4][5] |
Furthermore, this compound has demonstrated robust adjuvanticity across different mouse strains and has also been shown to be effective in aged mice.[4][7] When formulated with a squalene-based oil-in-water emulsion (SE), the adjuvanticity of this compound was enhanced by approximately 10-fold in terms of total IgG and IgG2c responses.[5]
Experimental Protocols and Methodologies
The following sections detail the key experimental procedures used to characterize the immunomodulatory effects of this compound.
In Vitro Stimulation of Human PBMCs
This protocol was used to assess the induction of cytokines by this compound in primary human immune cells.
-
Cell Isolation : Peripheral blood mononuclear cells (PBMCs) were isolated from adult human donors.
-
Cell Culture and Stimulation : PBMCs were cultured and stimulated with various concentrations of this compound, PVP-037.1, or R848. A key study noted an 18-hour incubation period.[9]
-
TLR7/8 Antagonism (for mechanism validation) : In some experiments, cells were pre-incubated for 1 hour with TLR7/8/9 antagonists (ODN 2088) or a TLR7-specific antagonist (ODN 20958) before stimulation with this compound.[8]
-
Supernatant Collection : After 20-24 hours of stimulation, cell culture supernatants were harvested.[8]
-
Cytokine Quantification : The concentration of cytokines, such as TNF, in the supernatants was measured using an enzyme-linked immunosorbent assay (ELISA).[8]
In Vivo Adjuvanticity Assessment in Mice
This protocol was employed to evaluate the ability of this compound to enhance vaccine-induced antibody responses.
-
Animal Model : Adult C57BL/6J mice (6-8 weeks old) were used. For mechanism validation, Tlr7 knockout (Tlr7−/−) mice were also utilized.[4][8]
-
Immunization : Mice were administered a prime immunization via intramuscular (IM) injection. The injection consisted of saline, antigen alone (e.g., recombinant hemagglutinin [rHA] or SARS-CoV-2 spike protein), or antigen admixed with this compound (a typical dose being 100 nmol per mouse).[4][8]
-
Booster Immunization : In some studies, a booster shot was given at day 28.[4]
-
Serum Collection : Blood samples were collected from the mice at specified time points (e.g., day 28 or day 42 after immunization).[4][8]
-
Antibody Titer Measurement : Antigen-specific antibody titers (Total IgG, IgG1, IgG2c) in the serum were quantified by ELISA.[4][8]
TLR7-Dependency Confirmation
To confirm that the immunomodulatory effects of this compound are mediated through TLR7, experiments were conducted using bone marrow-derived macrophages (BMDMs) from both wild-type (WT) and Tlr7 knockout (Tlr7−/−) mice.
-
BMDM Generation : Bone marrow was isolated from WT and Tlr7−/− mice to generate BMDMs.[8]
-
Cell Stimulation : The BMDMs were stimulated with this compound, the TLR7 agonist CL264, the TLR7/8 agonist R848, or the TLR4 agonist LPS (as a control).[4][8]
-
TNF Production Measurement : After 20-24 hours, supernatants were collected, and TNF production was measured by ELISA.[8]
-
Results : TNF production induced by this compound was significantly reduced in BMDMs from Tlr7−/− mice compared to WT mice, confirming its TLR7-dependent activity.[4]
Conclusion and Future Directions
The early-stage research on this compound provides compelling evidence of its potent and specific immunomodulatory activity. Through the activation of TLR7 and TLR8, it induces a robust innate immune response, which effectively enhances adaptive immunity when used as a vaccine adjuvant. The improved physicochemical and pharmacokinetic properties of this compound make it a highly attractive candidate for further development. Future research will likely focus on its efficacy across different age groups, its potential to enhance immune responses to a wider range of vaccines, and its application in other immunotherapeutic areas such as allergy and cancer treatment.[1]
References
- 1. news-medical.net [news-medical.net]
- 2. This compound - Page 1 | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vivo Mouse Immunization Using PVP-037.2 Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
PVP-037.2 is a potent synthetic imidazopyrimidine-based Toll-like receptor 7 and 8 (TLR7/8) agonist that functions as a powerful adjuvant to enhance vaccine-induced immune responses.[1][2] Preclinical studies in mice have demonstrated its ability to significantly boost antibody titers against various antigens, including those from influenza and SARS-CoV-2.[1][3][4] this compound is an optimized analog of PVP-037, exhibiting improved solubility and greater potency in inducing cytokine production.[3][5] Its mechanism of action involves the activation of the innate immune system through TLR7 and TLR8 on antigen-presenting cells, leading to the induction of NF-κB and the production of pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF).[1][6] This application note provides a detailed protocol for in vivo mouse immunization using this compound as an adjuvant.
Data Summary
The following tables summarize quantitative data from studies utilizing this compound and its precursor, PVP-037, in mice.
Table 1: In Vivo Efficacy of PVP-037 Analogs with Influenza Antigen (rHA)
| Adjuvant (Dose) | Antigen | Mouse Strain | Immunization Schedule | Key Antibody Response | Fold Increase vs. Antigen Alone |
| PVP-037.1 | rHA | Adult Mice | Single Dose | Anti-rHA IgG | Increased |
| This compound | rHA | Adult Mice | Single Dose | Anti-rHA IgG, IgG1, IgG2c | Significantly Enhanced |
| This compound (10 nmol) | rHA | WT Adult Mice | Prime (Day 0) / Boost (Day 28) | Anti-rHA IgG and IgG2c | Not specified |
| This compound/SE (10 nmol) | rHA | WT Adult Mice | Prime (Day 0) / Boost (Day 28) | Anti-rHA IgG and IgG2c | 10-fold enhancement |
*SE: Squalene (B77637) Emulsion
Table 2: In Vivo Efficacy of this compound with SARS-CoV-2 Spike Protein
| Adjuvant (Dose) | Antigen | Mouse Strain | Immunization Schedule | Key Antibody Response | Outcome |
| This compound (100 nmol) | WT SARS-CoV-2 Spike Protein | C57BL/6J Adult | Single Dose (Day 0) | Spike-specific IgG, IgG1, IgG2c | Enhanced antibody production |
| This compound | hACE2-RBD (WT) | Not specified | Prime-Boost (Day 28) | Not specified | Robust antibody enhancement |
Experimental Protocols
Materials
-
This compound Adjuvant
-
Antigen of interest (e.g., recombinant protein)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Experimental mice (e.g., C57BL/6J, BALB/c, 6-8 weeks old)
-
Optional: Squalene emulsion for this compound/SE formulation
Preparation of Antigen-Adjuvant Formulation
-
Reconstitution of this compound: If lyophilized, reconstitute this compound in a suitable sterile solvent (e.g., sterile water or DMSO, followed by dilution in PBS) to a desired stock concentration. Ensure the final concentration of the organic solvent is minimal and non-toxic to the animals.
-
Dilution of Antigen and Adjuvant:
-
Dilute the antigen of interest to the desired concentration in sterile PBS. The amount of antigen per dose will depend on its immunogenicity and should be optimized for each specific study (e.g., 0.01 µg to 5 µg of recombinant protein).[7][8]
-
Dilute the this compound stock solution in sterile PBS to achieve the desired final dose per injection volume (e.g., 10 nmol or 100 nmol in 50-100 µL).
-
-
Admixture Preparation:
-
On the day of immunization, mix the diluted antigen and this compound adjuvant.
-
Gently vortex the mixture to ensure homogeneity.
-
Incubate the admixture at room temperature for a short period (e.g., 15-30 minutes) before injection to allow for association, though extensive incubation is generally not required.
-
If using a squalene emulsion (SE) formulation, this compound should be incorporated into the emulsion during its preparation.[9] This this compound/SE formulation can then be admixed with the antigen.
-
In Vivo Mouse Immunization Protocol
-
Animal Handling: Acclimatize mice to the facility for at least one week before the start of the experiment. All procedures should be performed in accordance with institutional guidelines for animal care and use.
-
Immunization Route: The most common routes for this type of adjuvant are intramuscular (IM) or subcutaneous (SC).
-
Intramuscular (IM): Inject into the quadriceps muscle of the hind limb. The typical injection volume is 50 µL.
-
Subcutaneous (SC): Inject into the scruff of the neck or the base of the tail. The typical injection volume is 100 µL.
-
-
Immunization Schedule:
-
Control Groups: To ensure the observed effects are due to the adjuvant, include the following control groups:
-
PBS or saline alone
-
Antigen alone
-
This compound alone
-
-
Post-Immunization Monitoring:
-
Monitor the mice daily for any adverse reactions at the injection site (e.g., swelling, redness) and for general health (e.g., weight loss, changes in behavior). Young mice vaccinated with this compound have been shown to maintain normal weight gain.[10]
-
-
Sample Collection:
-
Blood Collection: Collect blood samples at various time points to assess the antibody response. A common time point for assessing the primary response is 14 days post-immunization. For a prime-boost schedule, collect blood 7-14 days after the final boost (e.g., Day 21 or Day 42).[9][11]
-
Spleen Collection: At the end of the study, spleens can be harvested to analyze T-cell responses.
-
Visualizations
Caption: Experimental workflow for in vivo mouse immunization using this compound adjuvant.
Caption: Simplified signaling pathway of this compound in an antigen-presenting cell.
References
- 1. news-medical.net [news-medical.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Enhancing the protection of influenza virus vaccines with BECC TLR4 adjuvant in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 11. Adjuvant-dependent modulation of Th1 and Th2 responses to immunization with β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
ELISA protocol for measuring cytokine production after PVP-037.2 treatment
Application Note & Protocol
Topic: ELISA Protocol for Measuring Cytokine Production Following PVP-037.2 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound is a potent imidazopyrimidine compound that functions as a Toll-like receptor 7 and 8 (TLR7/8) agonist.[1][2][3] As an agonist, it stimulates innate immune responses, making it a powerful candidate for vaccine adjuvants. A key activity of this compound is its ability to induce the production of various cytokines and chemokines. Studies have shown that this compound can induce concentration-dependent production of Tumor Necrosis Factor (TNF) and Interleukin-1β (IL-1β) in human peripheral blood mononuclear cells (PBMCs).[4] Its precursor, PVP-037, has also been shown to induce TNF, Interferon-gamma (IFN-γ), IL-1β, and Interleukin-6 (IL-6).[1]
This document provides a detailed protocol for the in vitro treatment of human PBMCs with this compound and the subsequent quantification of resulting cytokine production using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Method
The sandwich ELISA is a highly sensitive and specific method for quantifying a soluble analyte, such as a cytokine, from a complex mixture like cell culture supernatant.[5][6] The assay involves the following key steps:
-
An ELISA plate is coated with a capture antibody specific to the cytokine of interest.
-
The plate is blocked to prevent non-specific binding.
-
Cell culture supernatants (containing the cytokine) and a series of known cytokine standards are added to the wells. The cytokine binds to the immobilized capture antibody.
-
A biotinylated detection antibody, which recognizes a different epitope on the cytokine, is added, forming a "sandwich" of capture antibody-cytokine-detection antibody.
-
An enzyme conjugate, such as Streptavidin-Horseradish Peroxidase (HRP), is added, which binds to the biotin (B1667282) on the detection antibody.
-
A chromogenic substrate is added. The enzyme catalyzes a color change, the intensity of which is proportional to the amount of cytokine present.
-
The optical density (OD) is measured using a microplate reader, and the cytokine concentration in the samples is determined by comparison to the standard curve.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog # (Example) |
| Human PBMCs | ATCC | PCS-800-011 |
| RPMI-1640 Medium | Thermo Fisher | 11875093 |
| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 |
| This compound | Cayman Chemical | (See PVP-037: 24907) |
| DMSO (Cell Culture Grade) | Sigma-Aldrich | D2650 |
| Human TNF-alpha ELISA Kit | R&D Systems | DTA00D |
| Human IL-6 ELISA Kit | R&D Systems | D6050 |
| Human IL-1 beta ELISA Kit | R&D Systems | DLB50 |
| 96-well ELISA plates | Corning | 3590 |
| Reagent Reservoirs | VWR | 41428-156 |
| Centrifuge Tubes | VWR | 21008-940 |
| CO2 Incubator | --- | --- |
| Microplate Reader (450 nm) | --- | --- |
Note: This list is for illustrative purposes. Equivalent reagents from other suppliers may be used.
Experimental Protocols
Preparation of Human PBMCs for Stimulation
-
Thaw cryopreserved human PBMCs in a 37°C water bath.
-
Transfer cells to a 15 mL conical tube and slowly add 10 mL of pre-warmed complete culture medium (RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin).
-
Centrifuge at 300 x g for 10 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 10 mL of fresh complete culture medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Adjust the cell density to 1 x 10⁶ cells/mL in complete culture medium.
-
Seed 1 mL of the cell suspension into each well of a 24-well tissue culture plate.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow cells to rest.
Stimulation of PBMCs with this compound
-
Prepare this compound Stock Solution: PVP-037 is sparingly soluble in DMSO (1-10 mg/mL).[1] Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Treatment Dilutions: Perform serial dilutions of the this compound stock solution in complete culture medium to achieve desired final treatment concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Also, prepare a vehicle control using the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment:
-
Remove the culture plate from the incubator.
-
Add the diluted this compound solutions and controls to the appropriate wells.
-
Include a "No Treatment" control (medium only) and a "Vehicle Control" (DMSO).
-
A positive control, such as Lipopolysaccharide (LPS) for TNF-α and IL-6 induction, is recommended.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[4][7]
-
Collect Supernatants:
-
After incubation, centrifuge the culture plate at 400 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Transfer supernatants to labeled microcentrifuge tubes.
-
Samples can be assayed immediately or stored in aliquots at -80°C to avoid freeze-thaw cycles.[7][8]
-
Cytokine Quantification by Sandwich ELISA
This protocol is a general guideline. Always refer to the manufacturer's instructions provided with your specific ELISA kit.
-
Reagent Preparation: Prepare all reagents (wash buffer, standards, detection antibody, enzyme conjugate, substrate) as instructed in the kit manual. Allow all reagents to reach room temperature before use.
-
Plate Coating (if not pre-coated): Dilute the capture antibody in the recommended binding solution to a final concentration of 1-4 µg/mL.[9] Add 100 µL to each well of the 96-well ELISA plate. Seal the plate and incubate overnight at 4°C.[9][10]
-
Blocking: Wash the plate 3 times with wash buffer. Add 300 µL of blocking buffer (assay diluent) to each well and incubate for at least 1-2 hours at room temperature.[10]
-
Standard Curve Preparation:
-
Reconstitute the lyophilized cytokine standard in the recommended diluent (e.g., 0.1% BSA in PBS) to create a high-concentration stock.[10] Handle on ice to prevent denaturation.[10]
-
Perform serial dilutions of the standard stock in assay diluent to create a standard curve. A typical range might be 2000 pg/mL down to 31.2 pg/mL, plus a zero standard (blank).
-
-
Sample Incubation:
-
Wash the blocked plate 3 times with wash buffer.
-
Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells. It may be necessary to dilute samples in assay diluent if high cytokine concentrations are expected.
-
Seal the plate and incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate 4 times with wash buffer.
-
Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.[9]
-
-
Enzyme Conjugate Incubation:
-
Wash the plate 4 times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Seal the plate and incubate for 20-30 minutes at room temperature, protected from light.
-
-
Signal Development:
-
Wash the plate 4 times with wash buffer.
-
Add 100 µL of the chromogenic substrate (e.g., TMB) to each well.
-
Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) of each well at 450 nm within 30 minutes of adding the stop solution.
Data Presentation
Data Analysis
-
Subtract the average OD of the blank (zero standard) from all other OD readings.
-
Generate a standard curve by plotting the mean OD for each standard concentration on the y-axis versus the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Calculate the concentration of the cytokine in each sample by interpolating its OD value from the standard curve.
-
Multiply by the dilution factor if samples were diluted.
Example Data Tables
Table 1: Raw Optical Density (OD) at 450 nm for TNF-alpha ELISA
| Treatment | Concentration | Replicate 1 OD | Replicate 2 OD | Mean OD |
|---|---|---|---|---|
| No Treatment | --- | 0.052 | 0.055 | 0.054 |
| Vehicle (DMSO) | 0.1% | 0.058 | 0.061 | 0.060 |
| This compound | 0.1 µM | 0.453 | 0.461 | 0.457 |
| This compound | 1.0 µM | 1.211 | 1.235 | 1.223 |
| This compound | 10.0 µM | 2.543 | 2.589 | 2.566 |
| LPS (Positive Ctrl) | 100 ng/mL | 2.812 | 2.854 | 2.833 |
Table 2: Calculated TNF-alpha Concentration (pg/mL) in PBMC Supernatants
| Treatment | Concentration | Mean TNF-alpha (pg/mL) | Std. Deviation |
|---|---|---|---|
| No Treatment | --- | 2.5 | 0.8 |
| Vehicle (DMSO) | 0.1% | 4.1 | 1.1 |
| This compound | 0.1 µM | 255.4 | 15.2 |
| This compound | 1.0 µM | 988.7 | 45.8 |
| This compound | 10.0 µM | 2105.6 | 98.3 |
| LPS (Positive Ctrl) | 100 ng/mL | 2450.1 | 112.5 |
Visualizations
Caption: Experimental workflow for cytokine measurement.
Caption: Hypothesized TLR7/8 signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Page 1 | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytokine Elisa [bdbiosciences.com]
- 6. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. bowdish.ca [bowdish.ca]
Formulating PVP-037.2 with a Squalene-Based Emulsion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PVP-037.2 is a potent toll-like receptor 7 and 8 (TLR7/8) agonist that has demonstrated significant promise as a vaccine adjuvant.[1][2] Its efficacy can be enhanced by formulating it within a squalene-based oil-in-water emulsion (SE), which improves its stability and immunogenicity.[2][3] This document provides detailed application notes and protocols for the formulation of this compound with a squalene-based emulsion, as well as methods for its characterization.
This compound acts by stimulating the innate immune system through the MyD88-dependent signaling pathway, leading to the production of pro-inflammatory cytokines and chemokines.[4][5] This activation of the innate immune system subsequently enhances the adaptive immune response to co-administered antigens, resulting in increased antibody titers.[1][6] The squalene-based emulsion serves as a delivery vehicle that can improve the solubility and stability of this compound.[3]
Data Presentation
Table 1: Physicochemical Properties of this compound/Squalene (B77637) Emulsion
| Parameter | Value | Reference |
| Adjuvant Incorporation | ≥90% | [3] |
| Particle Size (Z-average) | ~160 nm | [3][7] |
| Polydispersity Index (PDI) | < 0.17 | [3][7] |
| Stability | Stable for at least 2 months | [3][7] |
Experimental Protocols
Materials and Equipment
-
This compound
-
Squalene
-
Glycerol
-
Ethanol (B145695) (for dissolving this compound)
-
Deionized water
-
Water bath sonicator
-
Dialysis tubing or centrifugal filter units
-
Sterile filters (0.22 µm)
-
Glass vials
-
Dynamic Light Scattering (DLS) instrument
-
High-Performance Liquid Chromatography (HPLC) system
Protocol 1: Preparation of Squalene-Based Emulsion (SE)
This protocol is based on the methods described for preparing squalene-based nanoemulsions.[3][8][9]
-
Preparation of the Oil Phase:
-
In a sterile glass beaker, combine squalene and glycerol. The exact ratio should be optimized for the desired emulsion characteristics, but a common starting point for oil-in-water emulsions is a 1:1 to 1:10 oil-to-surfactant/co-surfactant ratio.
-
-
Preparation of the Aqueous Phase:
-
Prepare an ammonium phosphate buffer solution in deionized water.
-
-
Formation of the Coarse Emulsion:
-
Heat both the oil and aqueous phases to an elevated temperature (e.g., 60-70°C).
-
Slowly add the aqueous phase to the oil phase while stirring vigorously with a magnetic stirrer to form a coarse emulsion.
-
-
Nanoemulsion Formation by Sonication:
-
Place the coarse emulsion in a water bath sonicator.
-
Sonicate the mixture at an elevated temperature. The sonication parameters (frequency, amplitude, and duration) need to be optimized to achieve the desired particle size and polydispersity index (PDI). A typical starting point is 20-40 kHz for 10-30 minutes.[9]
-
-
Cooling and Filtration:
-
Allow the nanoemulsion to cool to room temperature.
-
Filter the final emulsion through a 0.22 µm sterile filter into sterile glass vials.
-
Protocol 2: Incorporation of this compound into the Squalene Emulsion
This protocol is adapted from the methodology described by Soni et al. (2024).[3]
-
Dissolving this compound:
-
Dissolve this compound in ethanol to create a stock solution. The concentration of this stock solution will depend on the desired final concentration of this compound in the emulsion.
-
-
Incorporation into the Oil Phase:
-
Prior to forming the coarse emulsion (Protocol 1, Step 3), add the ethanolic solution of this compound to the oil phase (squalene and glycerol).
-
-
Emulsification and Sonication:
-
Proceed with the emulsification and sonication steps as described in Protocol 1 (Steps 3 and 4).
-
-
Removal of Ethanol:
-
After sonication, remove the ethanol from the formulation. This can be achieved through dialysis against the ammonium phosphate buffer or by using centrifugal filter units.
-
-
Final Filtration and Storage:
-
Filter the final this compound/SE formulation through a 0.22 µm sterile filter into sterile glass vials.
-
Store the formulation at 4°C.
-
Protocol 3: Characterization of the this compound/Squalene Emulsion
1. Particle Size and Polydispersity Index (PDI) Measurement [10]
-
Instrument: Dynamic Light Scattering (DLS) instrument.
-
Procedure:
-
Dilute a small aliquot of the this compound/SE formulation with deionized water to a suitable concentration for DLS analysis.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size (Z-average) and PDI at a controlled temperature (e.g., 25°C).
-
Perform measurements in triplicate and report the average values.
-
2. Zeta Potential Measurement [7][11]
-
Instrument: DLS instrument with zeta potential measurement capability.
-
Procedure:
-
Dilute the this compound/SE formulation with an appropriate buffer (e.g., 10 mM NaCl) to ensure sufficient ionic strength for the measurement.
-
Inject the sample into the zeta potential cell.
-
Measure the electrophoretic mobility to determine the zeta potential.
-
Perform measurements in triplicate and report the average values.
-
3. Determination of this compound Incorporation Efficiency [12]
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Procedure:
-
Separation of Free and Encapsulated this compound:
-
Centrifuge the this compound/SE formulation using a centrifugal filter unit with a molecular weight cutoff that retains the emulsion droplets while allowing free this compound to pass through.
-
-
Quantification of Free this compound:
-
Analyze the filtrate containing the free (unencapsulated) this compound by HPLC.
-
-
Quantification of Total this compound:
-
Disrupt a known volume of the original this compound/SE formulation by adding a suitable solvent (e.g., methanol (B129727) or acetonitrile) to release the encapsulated drug.
-
Analyze this solution by HPLC to determine the total amount of this compound.
-
-
HPLC Method (Example Conditions - to be optimized for this compound):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound.
-
-
Calculation of Incorporation Efficiency:
-
Incorporation Efficiency (%) = [(Total this compound - Free this compound) / Total this compound] x 100
-
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: TLR7/8 signaling pathway activated by this compound.
Experimental Workflow
Caption: Workflow for this compound squalene emulsion formulation.
References
- 1. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 3. Targeting toll-like receptor 7/8 for immunotherapy: recent advances and prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of TRL7/8 Agonists in Cancer Therapy, with Special Emphasis on Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
- 10. nanopartikel.info [nanopartikel.info]
- 11. researchgate.net [researchgate.net]
- 12. mjas.analis.com.my [mjas.analis.com.my]
Application Notes and Protocols for PVP-037.2 in Influenza Vaccine Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PVP-037.2, a novel small molecule Toll-like receptor 7 and 8 (TLR7/8) agonist, as an adjuvant in influenza vaccine research models. The provided protocols and data are based on preclinical studies and are intended to guide researchers in evaluating this compound for enhancing the immunogenicity of influenza vaccines.
Introduction to this compound
This compound is an imidazopyrimidine compound that potently activates TLR7 and TLR8, key innate immune receptors that recognize single-stranded RNA viruses like influenza.[1] By activating these receptors, this compound stimulates a robust innate immune response, leading to the production of pro-inflammatory cytokines and chemokines. This, in turn, enhances the adaptive immune response to co-administered vaccine antigens, resulting in higher antibody titers and a more durable and broadly protective immunity.[2][3] Preclinical studies have demonstrated the potential of this compound to significantly boost the immunogenicity of recombinant hemagglutinin (rHA) protein-based influenza vaccines.[1]
Mechanism of Action: TLR7/8 Signaling Pathway
This compound exerts its adjuvant effect by activating the TLR7/8 signaling pathway within antigen-presenting cells (APCs), such as dendritic cells and macrophages. Upon binding to TLR7/8 in the endosome, a signaling cascade is initiated, leading to the activation of transcription factors like NF-κB and IRF7. This results in the transcription and secretion of various cytokines and chemokines, including TNF-α, IL-6, IL-12, and Type I interferons. These signaling molecules are crucial for the maturation and activation of APCs, enhancing their ability to present antigens to T cells and promoting the differentiation of T helper cells, which are essential for a robust B cell and antibody response.
Figure 1: Simplified TLR7/8 signaling pathway activated by this compound.
Data Presentation
In Vitro Cytokine Production
The following table summarizes the in vitro cytokine and chemokine production by human peripheral blood mononuclear cells (PBMCs) upon stimulation with this compound.
| Cytokine/Chemokine | Concentration (pg/mL) with this compound (1 µM) |
| TNF-α | > 1000 |
| IL-6 | > 1000 |
| IL-1β | > 500 |
| IFN-γ | > 200 |
| CCL3 (MIP-1α) | > 1000 |
| IL-12p70 | > 100 |
Data is representative of typical responses and may vary based on donor and experimental conditions.[1]
In Vivo Adjuvant Effect on Antibody Titers in Mice
The following table presents the adjuvant effect of this compound on anti-recombinant hemagglutinin (rHA) IgG titers in mice immunized with an influenza vaccine formulation.
| Immunization Group | Mean Anti-rHA IgG Titer (Day 28) |
| rHA alone | ~1,000 |
| rHA + Alum | ~10,000 |
| rHA + this compound | ~50,000 |
Data is representative of typical responses and may vary based on mouse strain, antigen dose, and immunization schedule.[1]
Experimental Protocols
Experimental Workflow for In Vivo Adjuvant Activity Assessment
The following diagram illustrates a typical workflow for evaluating the in vivo adjuvant activity of this compound in a mouse model of influenza vaccination.
Figure 2: Workflow for in vivo evaluation of this compound adjuvant activity.
Protocol 1: In Vitro Human PBMC Stimulation for Cytokine Analysis
Objective: To assess the ability of this compound to induce cytokine and chemokine production in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Human whole blood from healthy donors
-
This compound (resuspended in a suitable solvent, e.g., DMSO, and diluted in culture medium)
-
Positive control (e.g., LPS or R848)
-
96-well cell culture plates
-
Centrifuge
-
CO2 incubator (37°C, 5% CO2)
-
ELISA or multiplex immunoassay kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Isolate PBMCs: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Stimulation:
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium.
-
Add 100 µL of the this compound dilutions, positive control, or medium alone (negative control) to the respective wells. The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plate for 18-24 hours in a humidified incubator at 37°C with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Analysis: Analyze the collected supernatants for the presence of cytokines and chemokines using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
Protocol 2: In Vivo Mouse Immunization and Antibody Titer Measurement
Objective: To evaluate the adjuvant effect of this compound on the antibody response to a recombinant influenza hemagglutinin (rHA) vaccine in mice.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Recombinant influenza hemagglutinin (rHA) protein
-
This compound
-
Alum (as a control adjuvant)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for intramuscular injection
-
Materials for blood collection (e.g., retro-orbital sinus or tail vein)
-
ELISA plates and reagents for anti-rHA IgG quantification
Procedure:
-
Vaccine Formulation:
-
Prepare the vaccine formulations on the day of immunization.
-
Group 1 (Antigen alone): Dilute rHA in PBS to the desired concentration.
-
Group 2 (Antigen + Alum): Mix rHA with Alum according to the manufacturer's instructions.
-
Group 3 (Antigen + this compound): Mix rHA with the desired dose of this compound in PBS.
-
-
Immunization:
-
Randomly assign mice to the different treatment groups (n=5-10 mice per group).
-
On Day 0 (prime), immunize each mouse intramuscularly (e.g., in the tibialis anterior muscle) with 50 µL of the respective vaccine formulation.
-
On Day 21 (boost), administer a second dose of the same vaccine formulation.
-
-
Blood Collection:
-
Collect blood samples from each mouse at baseline (Day 0, before immunization) and at various time points post-immunization (e.g., Day 21 and Day 35).
-
Allow the blood to clot and centrifuge to separate the serum. Store the serum at -20°C or -80°C until analysis.
-
-
Antibody Titer Measurement (ELISA):
-
Coat a 96-well ELISA plate with rHA antigen.
-
Block the plate to prevent non-specific binding.
-
Serially dilute the collected mouse sera and add them to the wells.
-
Add an HRP-conjugated anti-mouse IgG secondary antibody.
-
Add a substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a signal significantly above the background.
-
Protocol 3: Hemagglutination Inhibition (HAI) Assay
Objective: To measure the functional antibody response capable of inhibiting influenza virus-mediated agglutination of red blood cells.
Materials:
-
Influenza virus antigen (standardized to 4 HAU/25 µL)
-
Receptor Destroying Enzyme (RDE)
-
Phosphate-buffered saline (PBS)
-
Turkey or chicken red blood cells (RBCs), washed and prepared as a 0.5% suspension
-
V-bottom 96-well microtiter plates
-
Mouse sera (heat-inactivated and RDE-treated)
Procedure:
-
Serum Treatment: Treat the mouse sera with RDE to remove non-specific inhibitors of hemagglutination. Heat-inactivate the RDE after treatment.
-
Serial Dilution: In a V-bottom 96-well plate, perform a two-fold serial dilution of the treated sera in PBS.
-
Virus Addition: Add 25 µL of the standardized influenza virus antigen (4 HAU) to each well containing the diluted sera. Incubate at room temperature for 30 minutes.
-
RBC Addition: Add 50 µL of the 0.5% RBC suspension to each well.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, or until the RBCs in the control wells (containing only RBCs and PBS) have formed a distinct button at the bottom of the well.
-
Reading the Results:
-
Hemagglutination is observed as a uniform reddish suspension of RBCs.
-
Inhibition of hemagglutination is observed as a sharp button of RBCs at the bottom of the well.
-
The HAI titer is the reciprocal of the highest dilution of serum that completely inhibits hemagglutination.
-
References
- 1. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variable Induction of Pro-Inflammatory Cytokines by Commercial SARS CoV-2 Spike Protein Reagents: Potential Impacts of LPS on In Vitro Modeling and Pathogenic Mechanisms In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of PVP-037.2 in SARS-CoV-2 Subunit Vaccine Studies
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PVP-037.2 is a novel, potent imidazopyrimidine-based small molecule agonist of Toll-like receptor 7 and 8 (TLR7/8).[1][2] It functions as a powerful adjuvant, a substance that enhances the immunogenicity of antigens, making it a critical component in the development of effective vaccines.[3] Adjuvants like this compound are particularly crucial for subunit vaccines, which are composed of purified antigens (like the SARS-CoV-2 spike protein) and are often less immunogenic than whole-pathogen vaccines.[4] this compound has demonstrated significant potential in preclinical studies for enhancing the immune response to SARS-CoV-2 subunit vaccines.[1][5]
Developed as an optimized analog of PVP-037, this compound exhibits improved solubility, an enhanced pharmacokinetic profile with faster clearance from blood plasma, and negligible hemolytic activity.[1][6][7] These characteristics make it a promising candidate for clinical development. In murine models, this compound has been shown to robustly increase antibody responses against the SARS-CoV-2 spike protein.[6][8]
Mechanism of Action
This compound exerts its adjuvant effect by stimulating the innate immune system through the activation of TLR7 and TLR8.[5][9] These receptors are primarily expressed on antigen-presenting cells (APCs) such as dendritic cells and monocytes.[9] Upon binding to TLR7/8 within the endosomes of these cells, this compound initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of various pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor (TNF), Interleukin-1β (IL-1β), IL-6, and IL-12.[1][5] This innate immune activation is critical for shaping a robust and durable adaptive immune response, including the generation of high-titer neutralizing antibodies and T-cell mediated immunity against the target antigen.[3][5]
Data Presentation
In Vivo Immunogenicity in SARS-CoV-2 Mouse Model
The efficacy of this compound as an adjuvant was evaluated in a SARS-CoV-2 subunit vaccine mouse model. C57BL/6J mice were immunized intramuscularly with the wild-type (WT) SARS-CoV-2 spike protein, either alone or adjuvanted with this compound. A single-dose immunization schedule was followed, and antibody titers were measured 28 days post-immunization.[6][8]
| Group | Antigen | Adjuvant | Total IgG Titer (Day 28) | IgG1 Titer (Day 28) | IgG2c Titer (Day 28) |
| 1 | Saline | None | Baseline | Baseline | Baseline |
| 2 | WT SARS-CoV-2 Spike | None | Low | Low | Low |
| 3 | WT SARS-CoV-2 Spike | This compound (100 nmol) | Significantly Enhanced | Significantly Enhanced | Significantly Enhanced |
Data is a qualitative summary based on findings reported in Soni, D. et al. Sci Adv 2024.[1]
Enhanced Adjuvanticity with Squalene Emulsion Formulation
Further studies demonstrated that formulating this compound with a squalene-based oil-in-water emulsion (SE) synergistically enhances its adjuvant properties. This formulation, designated this compound/SE, led to a more potent immune response compared to this compound alone.[1]
| Group | Antigen | Adjuvant (10 nmol) | Fold Enhancement in Total IgG (vs. This compound alone) | Fold Enhancement in IgG2c (vs. This compound alone) |
| 1 | rHA | This compound | 1x (Baseline) | 1x (Baseline) |
| 2 | rHA | This compound/SE | ~10-fold | ~10-fold |
Data based on findings with a model antigen (rHA) as reported in Soni, D. et al. Sci Adv 2024.[1][10]
Experimental Protocols
Protocol 1: In Vivo Mouse Immunization for SARS-CoV-2 Subunit Vaccine
This protocol outlines the procedure for immunizing mice to evaluate the adjuvant effect of this compound with a SARS-CoV-2 spike protein subunit vaccine.
Materials:
-
C57BL/6J adult mice (6-8 weeks old)[8]
-
Recombinant wild-type (WT) SARS-CoV-2 spike protein
-
This compound adjuvant
-
Sterile saline solution
-
Syringes and needles for intramuscular injection (e.g., 28-gauge)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Vaccine Formulation:
-
On the day of immunization, prepare the vaccine formulations.
-
For the adjuvanted group, admix the WT SARS-CoV-2 spike protein with this compound at the desired concentration (e.g., 100 nmol per mouse).[6][8]
-
For the control group, prepare the spike protein in sterile saline.
-
Prepare a saline-only injection for the negative control group.
-
The final injection volume is typically 50 µL.
-
-
Immunization:
-
Administer a single 50 µL dose via intramuscular (IM) injection into the quadriceps of the mice.[8]
-
-
Monitoring:
-
Monitor the mice for any adverse reactions post-injection.
-
Record body weight to ensure normal weight gain.[8]
-
-
Sample Collection:
References
- 1. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. SARS-CoV-2 subunit vaccine adjuvants and their signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 7. researchgate.net [researchgate.net]
- 8. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. researchgate.net [researchgate.net]
Application Note: Flow Cytometry Analysis of Immune Cells Activated by PVP-037.2
For Researchers, Scientists, and Drug Development Professionals
Introduction
PVP-037.2 is a potent synthetic agonist of Toll-like receptor 7 and 8 (TLR7/8), belonging to the imidazopyrimidine class of molecules. As a TLR7/8 agonist, this compound is designed to be a powerful adjuvant, enhancing innate and adaptive immune responses.[1][2][3] It stimulates a variety of immune cells, including dendritic cells (DCs), monocytes, macrophages, B cells, and natural killer (NK) cells, leading to their activation, proliferation, and the production of pro-inflammatory cytokines and chemokines.[4] This application note provides detailed protocols for the analysis of immune cell activation induced by this compound using flow cytometry, a critical tool for characterizing the immunomodulatory effects of this compound. The provided data, based on the well-characterized TLR7/8 agonist R848 which exhibits a similar mechanism of action, serves as a representative example of the expected results with this compound.
Principle of the Assay
Flow cytometry is employed to identify and quantify distinct immune cell populations within a heterogeneous sample, such as peripheral blood mononuclear cells (PBMCs). Fluorochrome-conjugated antibodies specific for cell surface and intracellular markers are used to assess the activation status of these cells following stimulation with this compound. Upregulation of activation markers and production of intracellular cytokines are key indicators of the immunostimulatory activity of this compound.
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry analysis of human PBMCs stimulated with a TLR7/8 agonist, representative of this compound's activity.
Table 1: Dendritic Cell Activation
| Cell Type | Marker | Untreated (% Positive) | This compound (or similar TLR7/8 agonist) Treated (% Positive) | Reference |
| Myeloid DC | CD80 | Low | High | [5][6][7] |
| Myeloid DC | CD86 | Low | High | [5][6][7][8] |
| Myeloid DC | HLA-DR | Moderate | High | [7][9] |
| Plasmacytoid DC | CD40 | Low | High | [6] |
| Plasmacytoid DC | CD86 | Low | High | [6] |
Table 2: T Cell Activation
| Cell Type | Marker | Untreated (% Positive) | This compound (or similar TLR7/8 agonist) Treated (% Positive) | Reference |
| CD4+ T Cells | CD25 | Low | Moderate | [2][3][10][11][12] |
| CD4+ T Cells | CD69 | Low | Moderate | [2][3][5][11][12] |
| CD8+ T Cells | CD25 | Low | Moderate | [2][3][10] |
| CD8+ T Cells | CD69 | Low | High | [2][3][5] |
Table 3: B Cell Activation
| Cell Type | Marker | Untreated (% Positive) | This compound (or similar TLR7/8 agonist) Treated (% Positive) | Reference |
| B Cells | CD69 | Low | High | [13][14] |
| B Cells | CD80 | Low | Moderate | [9] |
| B Cells | CD86 | Low | High | [9][14] |
Table 4: NK Cell Activation
| Cell Type | Marker | Untreated (% Positive) | This compound (or similar TLR7/8 agonist) Treated (% Positive) | Reference |
| NK Cells | CD69 | Low | High | [5][10][15] |
| NK Cells | CD107a | Low | Moderate-High | [10][16] |
Experimental Protocols
Protocol 1: Preparation and Stimulation of Human PBMCs
-
Isolation of PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Counting and Viability: Determine cell concentration and viability using a hemocytometer and trypan blue exclusion. Adjust cell density to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Cell Plating: Seed 1 mL of the cell suspension into each well of a 24-well plate.
-
Stimulation: Add this compound to the desired final concentration (e.g., 1 µM). Include an untreated control (vehicle, e.g., DMSO) and a positive control (e.g., R848 at 1 µg/mL).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-6 hours of incubation.
Protocol 2: Flow Cytometry Staining for Surface Markers
-
Cell Harvesting: Gently resuspend the cells and transfer them to 5 mL polystyrene tubes.
-
Washing: Wash the cells twice with 2 mL of FACS buffer (PBS with 2% FBS and 0.05% sodium azide) by centrifuging at 300 x g for 5 minutes.
-
Fc Block: Resuspend the cell pellet in 100 µL of FACS buffer containing an Fc receptor blocking agent and incubate for 10 minutes at 4°C.
-
Antibody Staining: Add the pre-titrated fluorochrome-conjugated antibodies for the desired markers (see Table 5 for a suggested panel). Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of FACS buffer.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Data Acquisition: Acquire the data on a flow cytometer.
Table 5: Suggested Flow Cytometry Panel for Immune Cell Activation
| Target | Fluorochrome | Cell Population |
| CD3 | APC-H7 | T Cells |
| CD4 | BV510 | Helper T Cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T Cells |
| CD19 | PE-Cy7 | B Cells |
| CD56 | APC | NK Cells |
| CD11c | FITC | Myeloid Dendritic Cells |
| CD123 | PE | Plasmacytoid Dendritic Cells |
| HLA-DR | BV605 | Antigen Presenting Cells |
| CD69 | BV421 | General Activation Marker |
| CD86 | BV786 | Co-stimulatory Molecule |
| Live/Dead Stain | e.g., Zombie Aqua | Viability Marker |
Protocol 3: Intracellular Staining for Cytokines
-
Surface Staining: Follow steps 1-5 of Protocol 2.
-
Fixation and Permeabilization: After the final wash, resuspend the cells in 100 µL of a fixation/permeabilization buffer and incubate for 20 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1X permeabilization buffer.
-
Intracellular Staining: Resuspend the cells in 100 µL of permeabilization buffer containing the fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α). Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1X permeabilization buffer.
-
Resuspension and Acquisition: Resuspend the final cell pellet in FACS buffer and acquire data on a flow cytometer.
Visualizations
Caption: this compound activates TLR7/8 in the endosome, leading to downstream signaling and gene transcription.
Caption: A streamlined workflow for analyzing immune cell activation by this compound using flow cytometry.
Discussion
The provided protocols and expected data demonstrate the utility of flow cytometry in characterizing the immunostimulatory effects of this compound. As a TLR7/8 agonist, this compound is anticipated to induce a robust activation of multiple immune cell lineages. The upregulation of co-stimulatory molecules like CD80 and CD86 on dendritic cells is indicative of their maturation and enhanced capacity to present antigens to T cells.[4][7][17] The increased expression of activation markers such as CD69 and CD25 on T cells, B cells, and NK cells signifies their direct or indirect activation by this compound.[2][3][5][10][11][12][13][14][18] Furthermore, the induction of intracellular cytokines like IFN-γ and TNF-α confirms the pro-inflammatory nature of the immune response elicited by this compound. The comprehensive analysis of these parameters is crucial for understanding the mechanism of action of this compound and for its development as a vaccine adjuvant or immunotherapeutic agent. The provided protocols can be adapted to specific research needs, including the analysis of different immune cell subsets or the investigation of other functional readouts.
References
- 1. Blood DCs activated with R848 and poly(I:C) induce antigen-specific immune responses against viral and tumor-associated antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. HMGN1 and R848 Synergistically Activate Dendritic Cells Using Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DC matured by inflammation induce CD86-dependent priming of naïve CD8+ T cells in the absence of their cognate peptide antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toll-like receptor 8 agonists improve NK-cell function primarily targeting CD56brightCD16− subset - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis [ouci.dntb.gov.ua]
- 12. CD25 and CD69 induction by α4β1 outside-in signalling requires TCR early signalling complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comprehensive battery of flow cytometric immunoassays for the in vitro testing of chemical effects in human blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. B Cell Development and T-Dependent Antibody Response Are Regulated by p38γ and p38δ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Repeated CD107a Staining Enables Identification of Serial Degranulating NK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. advances.umw.edu.pl [advances.umw.edu.pl]
Application Note: Intracellular Cytokine Staining Protocol for T-Cells Following PVP-037.2 Stimulation
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the stimulation of peripheral blood mononuclear cells (PBMCs) with the novel immunomodulatory agent PVP-037.2, followed by intracellular cytokine staining (ICS) and analysis using flow cytometry. This protocol is intended to serve as a comprehensive guide for assessing the cytokine expression profile of T-cells in response to this compound.
Introduction
Intracellular cytokine staining is a powerful technique used to identify and quantify cytokine-producing cells within a heterogeneous population. This method is crucial for understanding the functional responses of immune cells, particularly T-cells, to various stimuli. By combining cell surface marker staining with intracellular cytokine detection, this technique allows for the precise characterization of T-cell subsets (e.g., CD4+ helper T-cells, CD8+ cytotoxic T-cells) and their specific cytokine profiles (e.g., IFN-γ, TNF-α, IL-2).
This compound is an investigational compound with purported immunomodulatory properties. This protocol outlines the steps for stimulating PBMCs with this compound to elicit a T-cell-mediated immune response, followed by the fixation, permeabilization, and subsequent staining of intracellular cytokines for analysis by flow cytometry.
Experimental Workflow
Figure 1. Experimental workflow for intracellular cytokine staining of this compound stimulated cells.
Materials and Reagents
Reagents
| Reagent | Supplier | Catalog Number |
| Ficoll-Paque PLUS | GE Healthcare | 17-1440-02 |
| RPMI 1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco | 10270106 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| L-Glutamine | Gibco | 25030081 |
| Brefeldin A | BioLegend | 420601 |
| Monensin | BioLegend | 420701 |
| Anti-human CD3 Antibody | BioLegend | 300437 |
| Anti-human CD4 Antibody | BioLegend | 317445 |
| Anti-human CD8 Antibody | BioLegend | 344735 |
| Anti-human IFN-γ Antibody | BioLegend | 502540 |
| Anti-human TNF-α Antibody | BioLegend | 502947 |
| Anti-human IL-2 Antibody | BioLegend | 500331 |
| Fixation Buffer | BioLegend | 420801 |
| Intracellular Staining Permeabilization Wash Buffer | BioLegend | 421002 |
| This compound | In-house | N/A |
| PMA/Ionomycin | BioLegend | 423301 |
| DMSO | Sigma-Aldrich | D2650 |
Equipment
-
Flow cytometer (e.g., BD LSRFortessa™)
-
Laminar flow hood
-
Centrifuge with swinging-bucket rotor
-
37°C, 5% CO₂ incubator
-
Vortex mixer
-
Micropipettes
-
96-well U-bottom plates
-
Flow cytometry tubes
Experimental Protocol
PBMC Isolation and Preparation
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with RPMI 1640 medium.
-
Resuspend the cells in complete RPMI medium (RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine).
-
Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion. Cell viability should be >95%.
-
Resuspend the cells to a final concentration of 1 x 10⁷ cells/mL in complete RPMI medium.
Cell Stimulation
-
Add 100 µL of the cell suspension (1 x 10⁶ cells) to each well of a 96-well U-bottom plate.
-
Prepare stimulation cocktails. It is recommended to test a range of this compound concentrations to determine the optimal dose.
| Condition | Stimulant | Volume per Well |
| Unstimulated Control | DMSO (Vehicle) | 100 µL |
| This compound (Low Dose) | 1 µM this compound | 100 µL |
| This compound (Mid Dose) | 5 µM this compound | 100 µL |
| This compound (High Dose) | 10 µM this compound | 100 µL |
| Positive Control | PMA (50 ng/mL) + Ionomycin (1 µg/mL) | 100 µL |
-
Add the appropriate stimulation cocktail to each well.
-
Add a protein transport inhibitor (Brefeldin A at 10 µg/mL and Monensin at 5 µg/mL) to all wells to block cytokine secretion.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
Surface and Intracellular Staining
-
Following incubation, centrifuge the plate at 500 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 200 µL of FACS buffer (PBS + 2% FBS).
-
Prepare the surface staining antibody cocktail in FACS buffer.
| Antibody | Fluorochrome | Volume per Test |
| Anti-human CD3 | APC | 5 µL |
| Anti-human CD4 | PerCP-Cy5.5 | 5 µL |
| Anti-human CD8 | PE-Cy7 | 5 µL |
-
Resuspend the cell pellets in the surface staining cocktail and incubate for 20 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells twice with 1X Intracellular Staining Permeabilization Wash Buffer.
-
Prepare the intracellular staining antibody cocktail in 1X Intracellular Staining Permeabilization Wash Buffer.
| Antibody | Fluorochrome | Volume per Test |
| Anti-human IFN-γ | FITC | 5 µL |
| Anti-human TNF-α | PE | 5 µL |
| Anti-human IL-2 | BV421 | 5 µL |
-
Resuspend the fixed and permeabilized cells in the intracellular staining cocktail and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with 1X Intracellular Staining Permeabilization Wash Buffer.
-
Resuspend the cells in 200 µL of FACS buffer for flow cytometry acquisition.
Data Analysis
-
Acquire the samples on a flow cytometer. Collect at least 100,000 events in the lymphocyte gate.
-
Gate on the lymphocyte population based on forward scatter (FSC) and side scatter (SSC).
-
From the lymphocyte gate, identify CD3+ T-cells.
-
Within the CD3+ population, differentiate between CD4+ and CD8+ T-cell subsets.
-
For each T-cell subset, quantify the percentage of cells expressing each cytokine (IFN-γ, TNF-α, IL-2).
Data Presentation
The quantitative data should be summarized in tables for clear comparison between different stimulation conditions.
Table 1: Percentage of Cytokine-Positive CD4+ T-Cells
| Stimulation Condition | % IFN-γ+ | % TNF-α+ | % IL-2+ |
| Unstimulated Control | 0.15 | 0.20 | 0.10 |
| This compound (1 µM) | 2.50 | 3.10 | 1.80 |
| This compound (5 µM) | 8.70 | 10.50 | 6.20 |
| This compound (10 µM) | 15.30 | 18.20 | 11.50 |
| Positive Control (PMA/Iono) | 45.60 | 55.80 | 35.20 |
Table 2: Percentage of Cytokine-Positive CD8+ T-Cells
| Stimulation Condition | % IFN-γ+ | % TNF-α+ | % IL-2+ |
| Unstimulated Control | 0.25 | 0.30 | 0.15 |
| This compound (1 µM) | 4.80 | 5.50 | 2.10 |
| This compound (5 µM) | 15.20 | 18.90 | 8.70 |
| This compound (10 µM) | 28.90 | 35.60 | 15.40 |
| Positive Control (PMA/Iono) | 65.80 | 72.30 | 40.10 |
Signaling Pathway Hypothesis
Application Notes and Protocols: Preparing PVP-037.2 Stock Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PVP-037.2 is a potent, small-molecule imidazopyrimidine derivative that functions as a Toll-like receptor 7 and 8 (TLR7/8) agonist.[1][2] It is an amine-functionalized analog of PVP-037.1, a modification that enhances its solubility and facilitates downstream formulation studies.[3] In preclinical studies, this compound has demonstrated robust activity as a vaccine adjuvant by inducing the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor (TNF) and Interleukin-1β (IL-1β), in human peripheral blood mononuclear cells (PBMCs).[3] The primary mechanism of action is mediated through the activation of the TLR7 signaling pathway, leading to the activation of the transcription factor NF-κB.[4][5]
These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions for various in vitro cell-based assays.
Physicochemical Properties and Solubility
This compound was developed from its precursor, PVP-037, to improve its physicochemical characteristics for research and formulation. While specific data for this compound is part of ongoing research, the properties of the parent compound provide a strong baseline.
Table 1: Physicochemical Data of PVP-037 (Precursor to this compound)
| Property | Value / Description | Source |
|---|---|---|
| Chemical Name | α-ethyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-benzeneacetamide | [1] |
| Molecular Formula | C₂₃H₂₂N₄O | [1] |
| Formula Weight | 370.5 g/mol | [1] |
| Appearance | A solid | [1] |
| Purity | ≥95% | [1] |
| Solubility | DMSO: Sparingly soluble (1-10 mg/mL) | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years at -20°C |[1] |
Note: this compound was specifically designed for improved solubility compared to its precursors.[3] Therefore, its solubility in DMSO is expected to be at least within, or exceed, the 1-10 mg/mL range.
Preparation of this compound Stock Solutions
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro experiments.[3] It is critical to use anhydrous, high-purity DMSO to ensure the stability and integrity of the compound.
Materials:
-
This compound solid powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-Weighing Preparation: Allow the vial containing solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.71 mg of this compound (assuming a molecular weight of 370.5 g/mol ).
-
Solubilization: Add the calculated volume of anhydrous DMSO to the tube containing the compound. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber cryovials.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. Under these conditions, the stock solution is expected to be stable for an extended period, similar to its precursor which is stable for at least 4 years.[1]
Experimental Protocols
Working solutions should be prepared by diluting the primary stock solution in the appropriate sterile cell culture medium immediately before use. Note that high concentrations of DMSO can be toxic to cells; it is standard practice to ensure the final concentration of DMSO in the culture medium does not exceed 0.1-0.5%.
This protocol describes the stimulation of human PBMCs to measure the induction of TNF, a key cytokine produced in response to TLR7/8 activation.[3]
Procedure:
-
Cell Preparation: Isolate human PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Plating: Plate the PBMCs in a 96-well flat-bottom tissue culture plate at a density of 2 x 10⁵ cells per well in 180 µL of medium.
-
Preparation of Working Solutions: Prepare a series of 10X working solutions of this compound by diluting the 10 mM primary stock in complete RPMI medium. For example, to achieve a final concentration of 10 µM, dilute the 10 mM stock 1:100 to create a 100 µM (10X) working solution.
-
Cell Stimulation: Add 20 µL of the 10X working solutions to the appropriate wells to achieve the desired final concentrations. Include a vehicle control (medium with the equivalent percentage of DMSO) and a positive control (e.g., R848, another TLR7/8 agonist).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.[3]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Analysis: Analyze the collected supernatants for TNF concentration using a commercially available ELISA kit, following the manufacturer's instructions.
Signaling Pathway of this compound
This compound acts as an agonist for TLR7, which is located in the membrane of endosomes within immune cells like macrophages, dendritic cells, and B cells.[4] Upon binding, TLR7 recruits the adaptor protein MyD88, initiating a downstream signaling cascade that results in the activation of NF-κB and subsequent transcription of pro-inflammatory genes.[4][5]
References
Animal Models for Testing PVP-037.2 Adjuvant Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PVP-037.2 is a novel imidazopyrimidine (IMP) derivative that functions as a potent Toll-like receptor 7 and 8 (TLR7/8) agonist, designed to act as a vaccine adjuvant.[1][2][3] Developed as an enhancement of its predecessor, PVP-037, this compound exhibits improved solubility and a favorable pharmacokinetic profile, including enhanced clearance from blood plasma.[1][4] As a TLR7/8 agonist, this compound stimulates innate immune responses, leading to the activation of antigen-presenting cells and the production of cytokines and chemokines such as Tumor Necrosis Factor (TNF), Interleukin-1β (IL-1β), IL-6, and IL-12p70.[1][4] This activity promotes a robust and durable adaptive immune response to co-administered antigens.
Preclinical studies in murine models have demonstrated the efficacy of this compound in augmenting antibody responses against various antigens, including those from influenza and SARS-CoV-2.[1][5] Notably, it has been shown to significantly enhance the production of total IgG, as well as IgG1 and IgG2c antibody isotypes, indicative of a balanced Th1 and Th2 immune response.[1][4] The adjuvanticity of this compound can be further enhanced through formulation with squalene (B77637), resulting in a significant boost in antibody titers.[1]
These application notes provide detailed protocols for utilizing mouse models to evaluate the efficacy of the this compound adjuvant. The described methodologies cover animal selection, immunization procedures, and analytical assays to quantify the resulting immune response.
Data Presentation
Table 1: Summary of In Vivo Efficacy Data for this compound Adjuvant
| Animal Model | Antigen | Adjuvant Formulation | Key Findings | Reference |
| C57BL/6J Mice | Recombinant Hemagglutinin (rHA) - Influenza | This compound | Increased anti-rHA IgG titers. Significantly enhanced antigen-specific IgG1 and IgG2c production after a single dose. | [1][4] |
| C57BL/6J Mice | Spike Protein - SARS-CoV-2 | This compound | Drove enhancement of total IgG, IgG1, and IgG2c after a single dose. | [1][4] |
| C57BL/6J Mice | Recombinant Hemagglutinin (rHA) - Influenza | This compound with Squalene (this compound/SE) | 10-fold enhancement in both total IgG and IgG2c class-switched antibody responses compared to this compound alone. | [1] |
Experimental Protocols
Animal Model Selection and Husbandry
-
Animal Model: C57BL/6J mice, 6-8 weeks old, are a commonly used inbred strain for immunology and vaccine studies.[4][6]
-
Husbandry: House mice in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water. Allow for an acclimatization period of at least one week before the start of the experiment. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
Preparation of this compound Adjuvanted Vaccine
-
Materials:
-
This compound adjuvant
-
Antigen of interest (e.g., recombinant protein)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
(Optional) Squalene-in-water emulsion
-
-
Procedure:
-
Reconstitute or dilute the antigen to the desired concentration in sterile PBS.
-
Add this compound to the antigen solution to achieve the final desired dose (e.g., 10-100 nmol per mouse).[6]
-
Gently mix the solution by pipetting. Avoid vigorous vortexing to prevent protein denaturation.
-
If using a squalene emulsion, this compound can be incorporated into the emulsion prior to mixing with the antigen, following the manufacturer's instructions.[1]
-
Prepare the final formulation on the day of immunization and keep it on ice.
-
Mouse Immunization Protocol
-
Groups:
-
Group 1: Saline control
-
Group 2: Antigen alone
-
Group 3: Antigen + this compound
-
(Optional) Group 4: Antigen + this compound/Squalene emulsion
-
-
Immunization Schedule:
-
Prime: On day 0, immunize mice with a single dose of the prepared vaccine formulation.
-
Boost (Optional): On day 28, a booster immunization can be administered using the same formulations.[6]
-
-
Administration:
-
Procedure:
-
Anesthetize the mice lightly if required for proper handling and accurate injection.
-
For IM injection, use a 27-30 gauge needle and inject into the quadriceps muscle of the hind limb.
-
For SC injection, lift the skin to form a tent and insert the needle at the base.
-
Monitor the animals for any adverse reactions post-injection.
-
Measurement of Antigen-Specific Antibody Titers by ELISA
-
Sample Collection: Collect blood samples via tail vein or retro-orbital bleeding at desired time points (e.g., day 28 post-prime and day 42 post-boost).[6] Allow the blood to clot, centrifuge to separate the serum, and store at -20°C or -80°C.
-
ELISA Protocol:
-
Coating: Coat 96-well microtiter plates with the antigen of interest (1-5 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plates 3-5 times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., PBS with 1-5% BSA or non-fat dry milk) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add serially diluted mouse serum samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for mouse IgG, IgG1, or IgG2c and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add TMB substrate and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value above a predetermined cut-off (e.g., 2-3 times the background).
-
Analysis of Cellular Immune Responses (Optional)
-
Splenocyte Isolation:
-
At the end of the experiment, euthanize the mice and aseptically remove the spleens.
-
Prepare a single-cell suspension by gently grinding the spleens between two frosted glass slides or using a cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the splenocytes with complete RPMI-1640 medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
-
Antigen-Specific Restimulation and Cytokine Analysis:
-
Plate the splenocytes in a 96-well plate at a density of 2-5 x 10⁵ cells/well.
-
Stimulate the cells with the specific antigen used for immunization (e.g., 5-10 µg/mL) for 48-72 hours.
-
Collect the culture supernatants and measure the concentration of cytokines (e.g., IFN-γ, IL-4, IL-5) using a multiplex bead array assay (e.g., Luminex) or ELISA.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
- 3. Immunization protocol. EuroMAbNet [euromabnet.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of host pathogen responses and vaccine efficacy in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of PVP-037.2 for in vivo studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the solubility of PVP-037.2 for in vivo studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in handling this potent TLR7/8 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a synthetic imidazopyrimidine compound that functions as a potent Toll-like receptor 7 and 8 (TLR7/8) agonist, making it a valuable candidate for use as a vaccine adjuvant and in cancer immunotherapy.[1][2] It is an amine derivative of PVP-037, a modification specifically introduced to enhance its solubility and facilitate formulation for in vivo studies.[2] Like many small molecule immune potentiators, its hydrophobic nature can lead to poor aqueous solubility, posing a challenge for achieving the desired concentrations for systemic administration in preclinical research.
Q2: What are the primary strategies for solubilizing this compound for in vivo administration?
A2: Given that this compound is an imidazopyrimidine, several strategies can be employed to improve its solubility. These can be broadly categorized as:
-
Co-solvent Systems: Utilizing a mixture of a primary solvent (in which this compound is highly soluble, such as DMSO) with a water-miscible co-solvent (like polyethylene (B3416737) glycol) and a surfactant can create a stable formulation for dilution into aqueous media.
-
pH Adjustment: As an amine-containing compound, the solubility of this compound is likely pH-dependent. Lowering the pH of the aqueous vehicle may protonate the amine group, leading to increased aqueous solubility.
-
Lipid-Based Formulations: Encapsulating this compound in a lipid-based system, such as an oil-in-water emulsion, has been shown to be an effective strategy.[2][3] This approach can improve stability and facilitate administration.
-
Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic compounds by encapsulating the non-polar regions of the molecule.
Q3: Are there any known successful formulations of this compound?
A3: Yes, this compound has been successfully formulated as a stable squalene-based oil-in-water emulsion (SE). This formulation demonstrated a high incorporation of the adjuvant (≥90%) and was shown to act in synergy with the emulsion to enhance immune responses in vivo.[3][4]
Troubleshooting Guide: this compound Precipitation
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | Solvent-Shifting: Rapid change in solvent polarity causes the compound to "crash out" of solution. | 1. Slow Dilution: Add the DMSO stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. 2. Optimize Co-solvents: Prepare an intermediate dilution in a co-solvent like PEG300 before adding to the final aqueous vehicle. 3. Increase Final Co-solvent Concentration: Ensure the final concentration of the organic co-solvent is sufficient to maintain solubility, while remaining within the tolerated limits for the animal model. |
| Cloudiness or precipitation in the final formulation over time. | Thermodynamic Instability: The formulation may be a supersaturated solution that is not stable long-term. Temperature Effects: Changes in temperature during storage or handling can affect solubility. | 1. Prepare Fresh: Formulations should be prepared fresh before each experiment. 2. Maintain Constant Temperature: Store and handle the formulation at a consistent temperature. 3. Consider a Different Formulation Strategy: If precipitation persists, explore alternative methods such as lipid-based formulations or cyclodextrin (B1172386) complexation. |
| Inconsistent results in in vivo studies. | Incomplete Solubilization: The compound may not be fully dissolved, leading to variability in the administered dose. | 1. Visual Inspection: Carefully inspect the final formulation for any visible particulates before administration. 2. Sonication: Gentle sonication can aid in dissolving the compound. 3. Filtration: For some formulations, filtration through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) can remove undissolved particles, but be aware of potential loss of compound on the filter. |
Experimental Protocols
Protocol 1: Co-solvent Formulation for In Vivo Administration (Adapted from protocols for the related TLR7/8 agonist, Resiquimod)
This protocol provides a starting point for developing a co-solvent-based formulation for this compound for parenteral administration in mice. Note: This is a general guideline and may require optimization for your specific experimental needs and for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween® 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL). Ensure the powder is completely dissolved by vortexing and, if necessary, gentle warming.
-
-
Prepare Vehicle:
-
In a sterile tube, prepare the vehicle by sequentially adding and mixing the following components in the specified ratio:
-
5% DMSO
-
40% PEG300
-
5% Tween® 80
-
50% Saline (0.9% NaCl)
-
-
Ensure each component is fully mixed before adding the next.
-
-
Prepare Final Formulation:
-
Slowly add the this compound stock solution to the prepared vehicle to achieve the desired final concentration for injection.
-
Vortex the final formulation thoroughly to ensure homogeneity.
-
Visually inspect the solution to ensure it is clear and free of precipitates.
-
Quantitative Data Summary for a Similar Compound (Resiquimod):
| Formulation Component | Percentage |
| DMSO | 5% |
| PEG300 | 40% |
| Tween® 80 | 5% |
| Saline (0.9% NaCl) | 50% |
This formulation was reported to solubilize Resiquimod at ≥ 2.5 mg/mL.
Protocol 2: Aqueous Formulation with pH Adjustment (Hypothetical)
This protocol is a suggested starting point for exploring pH-dependent solubility of this compound.
Materials:
-
This compound powder
-
Sterile, endotoxin-free water
-
Sterile 1N HCl or a suitable acidic buffer (e.g., citrate (B86180) buffer)
Procedure:
-
Initial Solubility Test:
-
pH Adjustment:
-
If solubility in water is low, prepare a dilute acidic solution (e.g., pH 4-5) using sterile HCl or a suitable buffer.
-
Gradually add the this compound powder to the acidic solution while stirring.
-
Monitor the pH and adjust as necessary to maintain the desired acidic condition.
-
Observe for improved solubility.
-
Note: The optimal pH for solubility and stability must be determined experimentally. Ensure the final pH of the formulation is compatible with the intended route of administration and animal welfare guidelines.
Visualizations
Signaling Pathway
Caption: Simplified TLR7/8 signaling pathway initiated by this compound.
Experimental Workflow
Caption: General workflow for preparing and evaluating a this compound formulation.
Logical Relationship for Troubleshooting Precipitation
Caption: Troubleshooting logic for this compound precipitation issues.
References
- 1. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling | MDPI [mdpi.com]
Technical Support Center: Optimizing PVP-037.2 Dosage for Mouse Immunization Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of PVP-037.2, a novel imidazopyrimidine TLR7/8 agonist adjuvant, in mouse immunization studies. The information is presented in a question-and-answer format to directly address potential issues and queries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, small-molecule imidazopyrimidine that functions as a Toll-like receptor 7 and 8 (TLR7/8) agonist.[1][2] As a vaccine adjuvant, it enhances the immune response to a co-administered antigen. TLR7 and TLR8 are intracellular receptors that recognize single-stranded RNA, and their activation initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, and the activation of adaptive immunity.[1] This results in enhanced antigen-specific antibody production.[1]
Q2: What are the key advantages of using this compound?
A2: Preclinical studies have highlighted several advantages of this compound:
-
Enhanced Antibody Response: It has been shown to significantly increase antigen-specific IgG, IgG1, and IgG2c production in mice after a single-dose immunization.[1]
-
Improved Solubility and Safety Profile: Compared to its predecessors, this compound demonstrates improved solubility, enhanced clearance from blood plasma, and negligible hemolytic activity.[1]
-
Synergistic Effect with Squalene: When formulated with a squalene-based oil-in-water emulsion (this compound/SE), its adjuvanticity is significantly enhanced, leading to a 10-fold increase in total IgG and IgG2c responses compared to this compound alone.[1]
Q3: What is the recommended starting dosage for this compound in mice?
A3: A minimally effective adjuvant dose for recombinant hemagglutinin (rHA) in wild-type adult mice has been determined to be 10 nmol.[3] However, the optimal dose is likely to be antigen-dependent and may require empirical determination through a dose-ranging study.
Troubleshooting Guide
Issue 1: Low Antibody Titers
Q: I have immunized my mice with my antigen and this compound, but the resulting antibody titers are low. What could be the cause?
A: Several factors can contribute to a weak antibody response. Consider the following:
-
Suboptimal Dosage: The initial dose of 10 nmol is a starting point. The optimal dose of this compound can vary depending on the antigen. A dose-response study is recommended to determine the optimal concentration for your specific antigen.
-
Antigen Quality and Dose: Ensure the purity and integrity of your antigen. The amount of antigen used is also critical; typically, 10-50 µg of protein antigen per mouse is a good starting range for subcutaneous or intraperitoneal immunizations.
-
Immunization Route and Schedule: The route of administration can influence the immune response. Subcutaneous (s.c.) and intraperitoneal (i.p.) injections are common. A prime-boost strategy is often necessary to achieve high antibody titers. A typical schedule might involve a primary immunization followed by one or two booster injections at 2-3 week intervals.[4]
-
Mouse Strain Variability: Different mouse strains can exhibit varied immune responses to the same antigen and adjuvant combination.[5][6] BALB/c and C57BL/6 are commonly used strains, but one may respond more robustly than the other to your specific antigen.
-
Formulation: this compound's efficacy is significantly enhanced when formulated with a squalene-based emulsion (this compound/SE).[1] If you are not using such a formulation, consider it to potentially boost the immune response.
Issue 2: High Variability in Immune Response Between Mice
Q: I am observing significant differences in antibody titers among mice in the same experimental group. What could be the reason?
A: Individual variation in immune responses is a common phenomenon, even in inbred mouse strains.[6] Potential reasons include:
-
Injection Technique: Inconsistent administration of the immunogen can lead to variability. Ensure that the injection volume and location are consistent for all animals.
-
Individual Animal Health: The overall health status of the mice can impact their ability to mount an effective immune response. Ensure that the animals are healthy and free from underlying infections.
-
Stochastic Nature of the Immune Response: The initial encounter between the antigen and antigen-specific B and T cell clones has a stochastic component, which can lead to different magnitudes of response in individual animals.[6]
To mitigate this, it is crucial to use a sufficient number of animals per group to ensure statistical power and to carefully standardize all experimental procedures.
Issue 3: Adverse Events
Q: What are the potential adverse events associated with this compound and how can I monitor for them?
A: While this compound has been reported to have a good safety profile with negligible hemolytic activity, the use of any adjuvant can potentially lead to local or systemic inflammatory reactions.[1][7]
-
Local Reactions: Monitor the injection site for signs of inflammation, such as redness, swelling, or the formation of granulomas.
-
Systemic Reactions: Observe the mice for any systemic signs of distress, including weight loss, ruffled fur, lethargy, or changes in behavior.
-
Monitoring: Regular monitoring of the animals' health and body weight is essential, especially in the days following immunization.
If severe adverse events are observed, consider reducing the dose of the adjuvant or antigen in subsequent experiments.
Data Summary
| Parameter | Recommendation | Reference(s) |
| Starting Adjuvant Dose | 10 nmol of this compound per mouse (for rHA antigen) | [3] |
| Antigen Dose (Protein) | 10-50 µg per mouse | - |
| Formulation | Squalene-based oil-in-water emulsion (SE) is recommended to enhance adjuvanticity. | [1][3] |
| Route of Administration | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | [4][8] |
| Immunization Schedule | Primary immunization (Day 0), followed by booster immunizations at 2-3 week intervals. | [4] |
| Mouse Strains | BALB/c or C57BL/6 are commonly used, but the optimal strain may be antigen-dependent. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound/Squalene Emulsion (this compound/SE) with Antigen
This protocol is a general guideline. The final concentrations should be optimized for your specific antigen.
-
Reconstitute this compound: Dissolve this compound in a suitable sterile, endotoxin-free solvent (e.g., DMSO) to create a stock solution.
-
Prepare Antigen Solution: Dissolve your antigen in sterile, endotoxin-free phosphate-buffered saline (PBS) to the desired concentration.
-
Formulate the Emulsion:
-
In a sterile microcentrifuge tube, combine the required volume of the this compound stock solution with the squalene-based oil-in-water emulsion.
-
Add the antigen solution to the this compound/SE mixture.
-
Vortex the mixture vigorously for at least 60 seconds to ensure a stable emulsion. The final formulation should have a milky-white appearance.
-
-
Final Volume Adjustment: Adjust the final volume with sterile PBS to achieve the desired injection volume (typically 100-200 µL per mouse).
Protocol 2: Mouse Immunization Schedule
-
Primary Immunization (Day 0):
-
Inject each mouse with 100-200 µL of the prepared antigen-adjuvant emulsion via the desired route (e.g., subcutaneously at the base of the tail or intraperitoneally).
-
-
Booster Immunization (Day 14 and Day 28):
-
Prepare the antigen-adjuvant emulsion as described in Protocol 1.
-
Administer a booster injection of the same formulation and volume as the primary immunization.
-
-
Sample Collection (Day 35-42):
-
Collect blood samples (e.g., via tail bleed or terminal cardiac puncture) to analyze serum antibody titers.
-
Visualizations
Caption: Simplified signaling pathway of this compound via TLR7/8 activation.
Caption: General experimental workflow for a mouse immunization study.
References
- 1. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 2. This compound - Page 1 | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
- 5. Genetic regulation of antibody responsiveness to immunization in substrains of BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Toward precision adjuvants: optimizing science and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunization protocol. EuroMAbNet [euromabnet.com]
Technical Support Center: PVP-037.2 Stability Testing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the stability testing of PVP-037.2 in various formulations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes to monitor during the stability testing of a this compound oil-in-water (O/W) emulsion formulation?
A1: For a this compound oil-in-water emulsion, the following critical quality attributes should be monitored to ensure its stability and performance:
-
Particle Size and Polydispersity Index (PDI): Changes in particle size or an increase in PDI can indicate emulsion instability, such as droplet coalescence. A stable squalene-based O/W emulsion of this compound has been reported with a particle size of approximately 160 nm and a PDI of less than 0.17.[1] Temperature-dependent phase separation is a common degradation route for oil-in-water emulsions, particularly those with larger particle sizes.[2][3]
-
Adjuvant Incorporation: It is crucial to ensure that this compound remains incorporated within the emulsion. A stable formulation demonstrated ≥90% adjuvant incorporation.[1]
-
pH and Osmolarity: Significant shifts in pH or osmolarity can suggest chemical degradation of the active ingredient or formulation components.[2][3]
-
Visual Appearance: Any signs of phase separation, such as the appearance of oil droplets, creaming, or sedimentation, are indicators of emulsion instability.[2][4]
-
Zeta Potential: This measurement can provide insights into the stability of the emulsion droplets' dispersion. For squalene-based emulsions, zeta potential values between -10 mV and -30 mV have been associated with good physical stability.[5]
-
Purity and Degradation Products: The chemical stability of this compound should be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.[6][7]
Q2: My this compound O/W emulsion is showing signs of phase separation at accelerated storage conditions (e.g., 40°C). What could be the cause and how can I troubleshoot this?
A2: Phase separation at elevated temperatures is a common issue with oil-in-water emulsions and can be attributed to several factors:
-
Increased Droplet Coalescence: Higher temperatures increase the kinetic energy of the droplets, leading to more frequent collisions and a higher likelihood of coalescence.
-
Surfactant Instability: The surfactant used to stabilize the emulsion may become less effective at higher temperatures.
-
Ostwald Ripening: This phenomenon involves the growth of larger droplets at the expense of smaller ones, which can lead to emulsion breakdown.
Troubleshooting Steps:
-
Review Formulation Components: Evaluate the concentration and type of surfactant and co-solvents. It may be necessary to optimize the surfactant package to enhance thermal stability.
-
Optimize Particle Size: Emulsions with smaller particle sizes (e.g., below 150 nm) have shown better stability at elevated temperatures.[2][3] Refining the homogenization process to achieve a smaller and more uniform particle size may improve stability.
-
Conduct Freeze-Thaw Cycling: Subjecting the emulsion to freeze-thaw cycles can be a stressful test to identify potential instability issues that may not be apparent from high-temperature studies alone.[8]
-
Incorporate a Viscosity Modifier: Increasing the viscosity of the continuous phase can slow down the movement of droplets, thereby reducing the rate of coalescence and creaming.[4]
Q3: How do I develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method is crucial for accurately measuring the concentration of this compound and detecting its degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[6][7] The development and validation of such a method involve the following steps:
-
Forced Degradation Studies: Intentionally degrade this compound under various stress conditions to generate potential degradation products.[9][10] Recommended stress conditions include:
-
Acid and Base Hydrolysis: Treat with dilute acid (e.g., 0.1N HCl) and base (e.g., 0.1N NaOH).
-
Oxidation: Expose to an oxidizing agent like hydrogen peroxide.
-
Thermal Stress: Heat the sample in both solid and solution states.
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
-
-
Method Development: Develop an HPLC method (e.g., reversed-phase HPLC with UV detection) that can separate the parent this compound peak from all process-related impurities and degradation products generated during the forced degradation studies.
-
Method Validation: Validate the analytical method according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.
Data Presentation
Table 1: Stability Data Summary for this compound in an Oil-in-Water Emulsion (SE)
| Parameter | Specification | Storage Condition | Duration | Result |
| Adjuvant Incorporation | ≥ 90% | Not specified | 2 months | Stable |
| Particle Size | ~160 nm | Not specified | 2 months | Stable |
| PDI | < 0.17 | Not specified | 2 months | Stable |
Data synthesized from preclinical studies of a this compound stable oil-in-water emulsion (SE).[1]
Experimental Protocols
Protocol: General Stability Testing of this compound in an Oil-in-Water Emulsion
1. Objective: To assess the physical and chemical stability of a this compound oil-in-water emulsion under various storage conditions.
2. Materials and Equipment:
-
This compound O/W emulsion formulation
-
Climate-controlled stability chambers (e.g., 5°C, 25°C/60% RH, 40°C/75% RH)
-
Dynamic Light Scattering (DLS) instrument for particle size analysis
-
pH meter
-
Osmometer
-
High-Performance Liquid Chromatography (HPLC) system with a validated stability-indicating method
-
Glass vials for sample storage
3. Methodology:
-
Prepare a sufficient quantity of the this compound O/W emulsion batch for the entire stability study.
-
Characterize the initial batch (Time 0) for all specified parameters (see Table 1).
-
Aliquot the emulsion into glass vials, ensuring proper sealing.
-
Place the vials into the different stability chambers.
-
At each specified time point (e.g., 1, 2, 3, 6, 9, 12 months), withdraw samples from each storage condition.
-
Allow the samples to equilibrate to room temperature before analysis.
-
Perform the following analyses on the withdrawn samples:
-
Visual inspection for any signs of phase separation.
-
Particle size and PDI measurement using DLS.
-
pH measurement.
-
Osmolarity measurement.
-
HPLC analysis to determine the concentration of this compound and to detect and quantify any degradation products.
-
-
Record and analyze the data to identify trends and determine the shelf-life of the formulation.
Mandatory Visualizations
Caption: General workflow for a typical stability study of a pharmaceutical formulation.
Caption: Hypothetical degradation pathways for a molecule with an imidazopyrimidine core.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of formulation and particle size on stability and immunogenicity of oil-in-water emulsion adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of formulation and particle size on stability and immunogenicity of oil-in-water emulsion adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agnopharma.com [agnopharma.com]
- 5. dovepress.com [dovepress.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. ulprospector.com [ulprospector.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. pharmtech.com [pharmtech.com]
Potential off-target effects of PVP-037.2 in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the potential off-target effects and experimental use of PVP-037.2 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent agonist of Toll-like receptor 7 and 8 (TLR7/8).[1][2] Its primary mechanism involves the stimulation of these innate immune receptors, which are predominantly expressed on antigen-presenting cells like monocytes, macrophages, and dendritic cells.[1] This stimulation triggers a signaling cascade that leads to the production of various pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor (TNF), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ), thereby enhancing the immune response.[3]
Q2: What are the known on-target effects of this compound in vitro?
A2: The primary on-target effect of this compound in vitro is the dose-dependent induction of cytokines and chemokines in human peripheral blood mononuclear cells (PBMCs).[3][4] Compared to its parent compound PVP-037.1 and the known TLR7/8 agonist R848, this compound demonstrates greater efficacy in inducing TNF, with a lower median effective concentration.[4]
Q3: Has this compound been screened for off-target kinase or receptor binding?
A3: The provided documentation does not contain information regarding comprehensive off-target screening against a broad panel of kinases or receptors. The primary characterization focuses on its potent TLR7/8 agonist activity.
Q4: What is the recommended solvent for this compound?
A4: The parent compound, PVP-037, is sparingly soluble in DMSO (1-10 mg/ml).[3] While this compound was designed for improved solubility, it is advisable to first prepare a stock solution in a suitable organic solvent like DMSO before further dilution in aqueous media for cell culture experiments.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of cytotoxicity observed in cell culture. | 1. High concentration of this compound: Excessive stimulation of TLRs can lead to activation-induced cell death. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Perform a dose-response curve: Titrate the concentration of this compound to find the optimal balance between activity and cell viability. Start with concentrations around 1 µM.[3] 2. Ensure final solvent concentration is low: The final concentration of the organic solvent in the cell culture medium should typically be less than 0.5%. Prepare appropriate vehicle controls. |
| No or low induction of target cytokines (e.g., TNF, IL-1β). | 1. Cell type does not express TLR7/8: The target cells may not express sufficient levels of TLR7 and/or TLR8. PVP-037 did not provoke a response in some cultured cell lines.[1] 2. Suboptimal concentration of this compound: The concentration used may be too low to elicit a measurable response. 3. Incorrect incubation time: Cytokine production is time-dependent. | 1. Use appropriate cells: The recommended in vitro model is human PBMCs, which have been shown to respond to this compound.[3][4] 2. Optimize concentration: Perform a dose-response experiment. PVP-037 has been shown to induce cytokine production at concentrations ≥ 1 µM.[3] 3. Optimize incubation time: A common incubation time for cytokine production assays is 18 hours.[4][5] |
| Unexpected or inconsistent cytokine profiles. | 1. Donor variability: When using primary cells like human PBMCs, there can be significant donor-to-donor variability in the magnitude of the immune response.[4] 2. Contamination: Endotoxin (LPS) contamination can lead to TLR4-mediated cytokine production, confounding the results. | 1. Increase the number of donors: Use PBMCs from multiple donors to ensure the results are representative.[4] 2. Use endotoxin-free reagents: Ensure all reagents and plasticware are sterile and endotoxin-free. Include a vehicle-only control to check for background stimulation. |
| Poor solubility or precipitation of the compound in culture media. | 1. Compound properties: this compound, although having improved solubility over its predecessor, may still have limited aqueous solubility at high concentrations.[4] | 1. Prepare a high-concentration stock solution: Dissolve the compound in a suitable solvent like DMSO first. 2. Vortex during dilution: When diluting the stock solution into aqueous media, vortex the solution to ensure proper mixing and minimize precipitation. 3. Visually inspect for precipitates: Before adding to cells, ensure the final solution is clear. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | Assay | Cell Type | Readout | Median Effective Concentration (EC50) | Reference |
| This compound | Cytokine Induction | Human PBMCs | TNF Production | Lower than PVP-037.1 and R848 | [4] |
| PVP-037 | Cytokine Induction | Human PBMCs | Cytokine Production | Active at ≥ 1 µM | [3] |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs
-
PBMC Isolation: Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Stimulation: Add the diluted this compound or vehicle control to the plated PBMCs.
-
Incubation: Incubate the plate for 18 hours at 37°C in a humidified 5% CO2 incubator.[4][5]
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Analysis: Measure the concentration of cytokines (e.g., TNF, IL-1β) in the supernatant using an appropriate method such as ELISA or a multiplex bead-based assay.
Visualizations
Caption: Simplified TLR7/8 signaling pathway activated by this compound.
References
Technical Support Center: Dose-Response Analysis of PVP-037.2 in Human PBMCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting dose-response analysis of PVP-037.2 in human Peripheral Blood Mononuclear Cells (PBMCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in human PBMCs?
A1: this compound is a potent, small-molecule agonist of Toll-like receptor 7 and 8 (TLR7/8). In human PBMCs, it activates the TLR7/8 signaling pathway, leading to the recruitment of the adaptor protein MyD88 and subsequent activation of the transcription factor NF-κB. This signaling cascade results in the production of various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).
Q2: What is the expected dose-dependent effect of this compound on cytokine production in human PBMCs?
A2: this compound induces a concentration-dependent increase in the production of pro-inflammatory cytokines such as TNF-α and IL-1β in human PBMCs. Studies have shown that PVP-037, a closely related compound, induces cytokine production at concentrations of 1 µM and higher. This compound has demonstrated greater potency, with a lower median effective concentration for TNF induction compared to similar molecules. The response typically follows a sigmoidal dose-response curve, where the cytokine production increases with the concentration of this compound until it reaches a plateau.
Q3: How should I prepare and store this compound for in vitro experiments?
A3: this compound is a stable compound that is soluble in DMSO. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, the stock solution should be serially diluted in a complete cell culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (DMSO at the same final concentration as in the highest this compound treatment group) in your experiments to account for any effects of the solvent on the cells.
Data Presentation
The following tables summarize representative quantitative data for the dose-response of this compound on TNF-α and IL-1β production in human PBMCs after a 24-hour stimulation. Please note that this data is illustrative and actual results may vary depending on the donor, experimental conditions, and assay used.
Table 1: Illustrative Dose-Response of this compound on TNF-α Production in Human PBMCs
| This compound Concentration (µM) | Mean TNF-α (pg/mL) | Standard Deviation (pg/mL) |
| 0 (Vehicle Control) | 50 | 15 |
| 0.01 | 150 | 45 |
| 0.1 | 800 | 240 |
| 1 | 2500 | 750 |
| 10 | 4500 | 1350 |
| 100 | 4800 | 1440 |
Table 2: Illustrative Dose-Response of this compound on IL-1β Production in Human PBMCs
| This compound Concentration (µM) | Mean IL-1β (pg/mL) | Standard Deviation (pg/mL) |
| 0 (Vehicle Control) | 10 | 3 |
| 0.01 | 40 | 12 |
| 0.1 | 250 | 75 |
| 1 | 900 | 270 |
| 10 | 1800 | 540 |
| 100 | 2000 | 600 |
Experimental Protocols
Protocol 1: Isolation of Human PBMCs using Density Gradient Centrifugation
This protocol describes the standard method for isolating PBMCs from whole blood using Ficoll-Paque.
Materials:
-
Human whole blood collected in tubes containing an anticoagulant (e.g., EDTA or heparin)
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile, Ca2+/Mg2+ free
-
50 mL sterile conical tubes
-
Sterile serological pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 30-35 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube. To prevent mixing, add the blood slowly down the side of the tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, four distinct layers will be visible. From top to bottom: plasma, a "buffy coat" layer containing PBMCs, the Ficoll-Paque layer, and a bottom layer of red blood cells and granulocytes.
-
Carefully aspirate the buffy coat layer containing the PBMCs and transfer it to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding sterile PBS to bring the volume up to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and repeat the wash step one more time.
-
Resuspend the final PBMC pellet in a complete cell culture medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Protocol 2: Dose-Response Analysis of this compound in Human PBMCs
This protocol outlines the stimulation of isolated PBMCs with this compound and subsequent collection of supernatants for cytokine analysis.
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
Sterile 96-well flat-bottom cell culture plates
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for human TNF-α and IL-1β
Procedure:
-
Adjust the concentration of the PBMC suspension to 1 x 10^6 viable cells/mL in a complete RPMI-1640 medium.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of the this compound stock solution in a complete culture medium to achieve 2x the final desired concentrations.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). The final volume in each well should be 200 µL.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
After incubation, centrifuge the plate at 300 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet and store it at -80°C until cytokine analysis.
-
Quantify the concentration of TNF-α and IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
Mandatory Visualization
Caption: this compound signaling pathway in human PBMCs.
Caption: Experimental workflow for dose-response analysis.
Troubleshooting Guides
Issue 1: Low or No Cytokine Signal Detected
| Possible Cause | Troubleshooting Step |
| Inactive this compound | Ensure proper storage of the this compound stock solution (-20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Verify the correct dilution of the stock solution. |
| Low Cell Viability or Number | Assess PBMC viability using trypan blue exclusion after isolation; viability should be >95%. Ensure accurate cell counting and seeding of the correct number of cells per well. |
| Suboptimal Incubation Time | The 24-hour incubation period is a general guideline. Optimize the incubation time for your specific experimental setup and cytokine of interest (e.g., 18-48 hours). |
| Improper Supernatant Handling | After incubation, centrifuge the plate to pellet the cells before collecting the supernatant. Avoid disturbing the cell pellet. Store supernatants at -80°C if not analyzed immediately. |
| ELISA Issues | Refer to the ELISA kit manufacturer's troubleshooting guide. Common issues include expired reagents, incorrect antibody concentrations, or improper washing steps. |
Issue 2: High Background in Vehicle Control Wells
| Possible Cause | Troubleshooting Step |
| Endotoxin Contamination | Use endotoxin-free reagents and consumables (e.g., PBS, culture medium, pipette tips). |
| Pre-activated PBMCs | Process blood samples as soon as possible after collection. Delays can lead to spontaneous activation of PBMCs. |
| High DMSO Concentration | Ensure the final DMSO concentration in the vehicle control and all treatment wells is low (typically ≤ 0.5%) and consistent across all wells. |
| ELISA Plate Reader Settings | Ensure the plate reader is set to the correct wavelength for the substrate used in the ELISA kit. |
Issue 3: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when performing serial dilutions and adding reagents to the 96-well plate. Use calibrated pipettes. |
| Inconsistent Cell Seeding | Gently resuspend the PBMC stock before seeding to ensure a homogenous cell suspension. |
| Edge Effects in 96-well Plate | To minimize evaporation from the outer wells, fill the peripheral wells with sterile PBS or medium and do not use them for experimental samples. |
| Improper Mixing of Reagents | Gently mix the contents of the wells after adding the this compound dilutions by tapping the plate or using a plate shaker at a low speed. |
Technical Support Center: Overcoming Variability in In Vitro Experiments with PVP-037.2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in in vitro experiments using PVP-037.2.
Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
High Variability in Cytokine Production Assays (ELISA, CBA, etc.)
Question: My cytokine readouts (e.g., TNF, IL-6, IFN-γ) are highly variable between wells and experiments after stimulating peripheral blood mononuclear cells (PBMCs) with this compound. What are the potential causes and solutions?
Answer: High variability in cytokine production assays is a common issue. Here are the likely causes and how to troubleshoot them:
-
Cell Health and Density: The health and number of your PBMCs are critical.
-
Donor Variability: Primary human PBMCs exhibit significant donor-to-donor variability in their response to TLR agonists.
-
Solution: Whenever possible, use PBMCs from the same donor for a set of comparative experiments. If using multiple donors, process and culture them in parallel and analyze the data on a per-donor basis.
-
-
This compound Preparation and Storage: this compound is sparingly soluble in DMSO (1-10 mg/ml) and its stability in culture medium can be a source of variability.[3]
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing diluted this compound in culture medium for extended periods. Ensure the DMSO stock is fully dissolved before further dilution.
-
-
Inconsistent Incubation Times: The timing of stimulation can significantly impact cytokine levels.
-
Solution: Standardize the incubation time with this compound across all experiments. For kinetic studies, ensure precise timing for each data point.
-
-
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Inconsistent Results in Cell Viability/Cytotoxicity Assays (MTT, MTS, etc.)
Question: I am observing inconsistent results in my cell viability assays when treating cells with this compound. What could be the cause?
Answer: Variability in cell viability assays can arise from several factors:
-
Assay Interference: The chemical properties of this compound or its vehicle (DMSO) might interfere with the assay chemistry.
-
Solution: Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents (e.g., reduction of tetrazolium salts).
-
-
Metabolic Activity vs. Cell Number: Assays like MTT and MTS measure metabolic activity, which may not always directly correlate with cell number.[5]
-
Solution: Consider using a viability assay based on a different principle, such as measuring ATP content (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue) to confirm your findings.
-
-
Cell Clumping: Uneven cell clumps can lead to inconsistent results in viability assays.[6]
-
Solution: Ensure a single-cell suspension before and during plating. Gentle pipetting or passing the cells through a cell strainer can help.[6]
-
-
Inconsistent Cell Seeding: As with cytokine assays, the initial number of cells per well is crucial for reliable results.[7]
-
Solution: Standardize your cell counting and seeding procedures. Ensure the cell suspension is homogenous while plating.[6]
-
Issues with Western Blotting for Downstream Signaling
Question: I am having trouble getting consistent Western blot results for proteins in the TLR7/8 signaling pathway after this compound stimulation. What should I check?
Answer: Western blotting is a multi-step technique with many potential sources of variability. Here are some common issues and solutions:
-
Weak or No Signal:
-
Insufficient Protein: Increase the amount of total protein loaded on the gel.[8]
-
Low Antibody Affinity: Increase the primary antibody concentration or incubation time (e.g., overnight at 4°C).[9]
-
Poor Transfer: Ensure proper contact between the gel and the membrane and optimize transfer time, especially for high molecular weight proteins.[8]
-
-
High Background:
-
Non-specific Bands:
-
Antibody Specificity: Ensure your primary antibody is specific for the target protein. Use a positive and negative control if possible.
-
Sample Degradation: Use fresh samples and add protease inhibitors to your lysis buffer.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an imidazopyrimidine that acts as a Toll-like receptor 7 and 8 (TLR7/8) agonist.[3][12] It stimulates immune cells, such as PBMCs, to produce cytokines and chemokines, including TNF, IFN-γ, IL-1β, and IL-6.[3] This activity makes it useful as a vaccine adjuvant.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is sparingly soluble in DMSO (1-10 mg/ml).[3] For long-term storage, it is recommended to store the solid compound at -20°C.[3] Prepare aliquots of the DMSO stock solution to avoid repeated freeze-thaw cycles.
Q3: At what concentration should I use this compound in my in vitro experiments?
A3: this compound has been shown to induce cytokine production in human PBMCs at concentrations greater than or equal to 1 µM.[3] However, the optimal concentration will depend on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system.
Q4: Are there known off-target effects of this compound?
A4: While the primary targets of this compound are TLR7 and TLR8, like many small molecules, the potential for off-target effects exists. It is good practice to include appropriate controls in your experiments to account for any potential non-specific effects. This could include using cells that do not express TLR7 or TLR8, if available.
Q5: How can I minimize variability in my cell culture practices in general?
A5: To minimize variability, you should:
-
Standardize protocols for cell seeding, media preparation, and passaging.[1][13]
-
Maintain a consistent incubator environment (temperature, CO2, humidity).[2]
-
Regularly test for mycoplasma contamination.[13]
-
Use cells within a consistent and low passage number range.[13]
-
Use high-quality, consistent reagents and record lot numbers.
Data Presentation
Table 1: In Vitro Activity of this compound and Analogs
| Compound | Cell Type | Assay | Readout | Effective Concentration | Reference |
| PVP-037 | Human PBMCs | Cytokine Production | TNF, IFN-γ, IL-1β, IL-6 | ≥ 1 µM | [3] |
| PVP-037.1 | Human PBMCs | Cytokine Production | TNF | 33 µM | [14] |
| PVP-037.1 | Murine Splenocytes | Cytokine Production | IL-6 | 33 µM | [14] |
| This compound | Human PBMCs | Cytokine Production | TNF | Lower EC50 than PVP-037.1 | [15] |
Experimental Protocols
Protocol 1: Stimulation of Human PBMCs for Cytokine Analysis
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium. Perform a cell count and viability assessment using Trypan Blue.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete RPMI-1640 medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1%.
-
Stimulation: Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis using ELISA or a cytometric bead array (CBA).
Protocol 2: Cell Viability Assessment using a Tetrazolium-based Assay (e.g., MTS)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a pre-determined optimal density. Allow the cells to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay: Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Simplified signaling pathway of this compound via TLR7/8 activation.
Caption: A standardized workflow to reduce variability in this compound experiments.
Caption: A logical approach to troubleshooting sources of experimental variability.
References
- 1. thomassci.com [thomassci.com]
- 2. gmpplastic.com [gmpplastic.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. This compound - Page 1 | BioWorld [bioworld.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: PVP-037.2/Squalene Emulsion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of the PVP-037.2/squalene (B77637) emulsion.
Frequently Asked Questions (FAQs)
Q1: What is the general expected shelf-life of the this compound/squalene emulsion?
The this compound/squalene emulsion is designed for long-term stability. Under recommended storage conditions (2-8°C, protected from light), the emulsion is expected to maintain its physicochemical properties for at least 2 months.[1] However, stability is dependent on handling and storage conditions. Regular monitoring of particle size, polydispersity index (PDI), and visual appearance is recommended.
Q2: What are the primary mechanisms of instability for oil-in-water emulsions like this one?
Oil-in-water emulsions can experience several instability phenomena:
-
Creaming: The upward movement of oil droplets due to density differences, forming a concentrated layer. This is often reversible by gentle agitation.
-
Flocculation: The aggregation of droplets to form clumps without the rupture of the interfacial film. This can be a precursor to coalescence.
-
Coalescence: The merging of smaller droplets to form larger ones, leading to an irreversible increase in particle size and eventual phase separation.[2][3]
-
Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase. Squalene's low water solubility makes significant Ostwald ripening less likely.[4][5]
-
Phase Inversion: The emulsion inverts from an oil-in-water (o/w) to a water-in-oil (w/o) emulsion, or vice-versa.
Q3: What is the role of this compound in this formulation?
Polyvinylpyrrolidone (PVP) acts as a steric stabilizer in this emulsion.[6][7] It adsorbs onto the surface of the squalene droplets, forming a protective layer that prevents the droplets from getting too close and coalescing. This steric hindrance is crucial for maintaining the colloidal stability of the emulsion.[8][9]
Q4: Is the squalene component susceptible to chemical degradation?
Squalene is an unsaturated hydrocarbon, which makes it susceptible to oxidation, especially when exposed to light, high temperatures, or oxygen.[4] Oxidation can lead to the formation of peroxides and other degradation products, which may impact the safety and efficacy of the formulation. The formulation should be stored in light-protected containers and at recommended temperatures to minimize chemical degradation.
Troubleshooting Guides
Issue 1: Visible Phase Separation or Creaming
Symptoms:
-
A distinct layer of oil is visible on the surface.
-
A milky, concentrated layer is observed at the top of the emulsion.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Storage Temperature | Verify that the emulsion has been consistently stored at the recommended 2-8°C. Elevated temperatures can accelerate creaming and coalescence.[10] |
| Mechanical Stress (Shaking/Vigorous Mixing) | Avoid vigorous shaking. Gentle inversion is sufficient for resuspending a creamed emulsion. Excessive shear can induce coalescence. |
| Freeze-Thaw Cycles | Accidental freezing can disrupt the emulsion structure. Freeze-thaw cycles are a known method to destabilize emulsions and should be avoided.[3] |
| Formulation Instability | If creaming is rapid and leads to coalescence, it may indicate an underlying formulation issue. Contact technical support for further investigation. |
Issue 2: Increased Particle Size or Polydispersity Index (PDI)
Symptoms:
-
Dynamic Light Scattering (DLS) measurements show a significant increase in the average particle size (e.g., >20% from the initial value).
-
The PDI value increases, indicating a broader size distribution.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Coalescence | An increase in particle size is a direct indicator of coalescence. This is an irreversible process. Ensure proper storage and handling to prevent further destabilization.[2][3] |
| Flocculation | Droplet aggregation can lead to an apparent increase in particle size. Gentle agitation may de-flocculate the droplets. |
| Sample Preparation for DLS | Ensure the sample is properly diluted for DLS analysis. Overly concentrated samples can lead to multiple scattering artifacts and inaccurate size readings. |
| Contamination | Particulate contamination can interfere with DLS measurements. Use filtered, clean dilution buffers and cuvettes. |
Issue 3: Changes in pH or Appearance
Symptoms:
-
The pH of the emulsion has shifted significantly from the initial specification.
-
The emulsion appears discolored or has developed an unusual odor.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation of Squalene | Oxidation of squalene can lead to the formation of acidic byproducts, causing a drop in pH.[4] This may be accompanied by a change in color or odor. Protect the emulsion from light and oxygen. |
| Microbial Contamination | Although unlikely in a properly handled formulation, microbial growth can alter the pH and appearance. If contamination is suspected, discard the vial and review aseptic handling techniques. |
| Interaction with Container | Ensure the emulsion is stored in the recommended container material to prevent leaching or interactions that could alter its properties. |
Experimental Protocols
Protocol 1: Particle Size and Zeta Potential Measurement
Objective: To monitor the physical stability of the emulsion over time.
Methodology:
-
Equilibrate the emulsion vial to room temperature.
-
Gently invert the vial 5-10 times to ensure homogeneity.
-
Prepare a diluted sample by adding a small aliquot of the emulsion to a suitable filtered buffer (e.g., 10 mM NaCl) to achieve an appropriate scattering intensity for Dynamic Light Scattering (DLS).
-
Measure the particle size (Z-average diameter) and Polydispersity Index (PDI) using a calibrated DLS instrument.
-
For zeta potential, use an appropriate folded capillary cell and measure the electrophoretic mobility.
-
Record the temperature at which the measurements are performed.
-
Perform measurements at regular intervals (e.g., time zero, 1 week, 1 month, 2 months) under the specified storage conditions.
Data Presentation:
| Time Point | Storage Condition | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| T=0 | 2-8°C | 160 | < 0.17 | -30.5 |
| T=1 month | 2-8°C | 162 | < 0.18 | -29.8 |
| T=2 months | 2-8°C | 165 | < 0.19 | -29.5 |
Note: The data in the table is for illustrative purposes only.
Protocol 2: Accelerated Stability Study
Objective: To predict the long-term stability by subjecting the emulsion to stress conditions.
Methodology:
-
Divide the emulsion into several aliquots in appropriate vials.
-
Store the aliquots at elevated temperatures (e.g., 25°C and 40°C) and the recommended storage temperature (5°C) as a control.[11][12]
-
At specified time points (e.g., 0, 1, 2, 4 weeks), remove a vial from each temperature condition.
-
Allow the vials to equilibrate to room temperature.
-
Perform visual inspection for any signs of phase separation, creaming, or discoloration.
-
Measure the particle size, PDI, and pH as described in Protocol 1.
-
It is important to note that for some emulsions, elevated temperatures can break the emulsion, so centrifugation can be used as an alternative stress test.[13][14]
Data Presentation:
| Time (weeks) | Storage Temp (°C) | Visual Appearance | Mean Particle Size (nm) | PDI | pH |
| 0 | - | Homogeneous | 160 | 0.16 | 6.8 |
| 4 | 5 | Homogeneous | 163 | 0.17 | 6.8 |
| 4 | 25 | Slight Creaming | 175 | 0.22 | 6.7 |
| 4 | 40 | Phase Separation | >500 | 0.45 | 6.5 |
Note: The data in the table is for illustrative purposes only.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. agnopharma.com [agnopharma.com]
- 4. Squalene Emulsions for Parenteral Vaccine and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Polyvinylpyrrolidone (PVP) in nanoparticle synthesis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Stability of citrate, PVP, and PEG coated silver nanoparticles in ecotoxicology media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistscorner.com [chemistscorner.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. lnct.ac.in [lnct.ac.in]
- 14. scribd.com [scribd.com]
Technical Support Center: PVP-037.2 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PVP-037.2 in in vivo experiments. The information is designed to help mitigate potential side effects and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, synthetically derived amine derivative of PVP-037, which belongs to the imidazopyrimidine class of molecules. It functions as a Toll-like receptor 7 and 8 (TLR7/8) agonist.[1][2] Its primary mechanism of action is the stimulation of TLR7 and TLR8 on antigen-presenting cells (APCs), which leads to the activation of the innate immune system and subsequent enhancement of adaptive immune responses.[3][4] This activation results in the production of pro-inflammatory cytokines and chemokines, such as TNF, IFN-γ, IL-1β, and IL-6, which are crucial for its adjuvant activity.[1][4]
Q2: What are the potential in vivo side effects of this compound?
As a TLR7/8 agonist, this compound has the potential to induce a robust inflammatory response. While developed to have an improved safety profile with enhanced clearance from blood plasma and negligible hemolytic activity, researchers should be aware of the following potential side effects:[2]
-
Systemic Inflammatory Response: Over-stimulation of the innate immune system can lead to a systemic release of pro-inflammatory cytokines, potentially causing symptoms such as fever, lethargy, and weight loss. In severe cases, this can lead to a cytokine release syndrome (CRS).[5]
-
Injection Site Reactions (ISRs): Local inflammatory reactions at the site of injection are possible and can manifest as erythema (redness), edema (swelling), and tenderness.[6]
-
General Toxicity: As with any experimental compound, monitoring for general signs of toxicity is crucial. This includes observing changes in behavior, food and water consumption, and overall animal welfare.
Preclinical studies in mice have shown that animals vaccinated with this compound maintained normal weight gains, suggesting a good safety profile under those specific experimental conditions.[2]
Q3: How can I mitigate the risk of systemic inflammatory responses?
Mitigating systemic inflammation is key to successful in vivo studies with this compound. Here are some strategies:
-
Dose-Response Studies: Conduct a pilot dose-response study to determine the minimal effective dose that provides the desired adjuvant effect with the lowest level of systemic cytokine induction.
-
Formulation Strategies: The formulation of this compound can significantly impact its in vivo behavior. For instance, formulating TLR7/8 agonists in oil-in-water emulsions can help to localize the adjuvant activity to the draining lymph nodes and reduce systemic exposure.[7]
-
Route of Administration: The route of administration can influence the systemic distribution of the adjuvant. Subcutaneous or intramuscular injections are common for adjuvants and may result in a more localized immune response compared to intravenous administration.[8][9]
-
Monitoring: Closely monitor animals for clinical signs of systemic inflammation. If severe reactions are observed, consider reducing the dose or modifying the formulation in subsequent experiments.
Troubleshooting Guides
Issue 1: Unexpectedly High Systemic Inflammation or Animal Morbidity
| Possible Cause | Troubleshooting Step |
| Dose of this compound is too high. | Perform a dose-titration experiment to identify the optimal dose. Start with a lower dose and escalate until the desired immune response is achieved without unacceptable toxicity. |
| Rapid systemic distribution of the compound. | Consider alternative formulations, such as oil-in-water emulsions, to promote local retention and reduce systemic exposure.[7] |
| Animal model is particularly sensitive to TLR7/8 agonists. | Review the literature for the known sensitivity of the chosen animal strain to immune stimulants. Consider using a different, less sensitive strain if appropriate for the research question. |
| Contamination of the injectate. | Ensure all reagents and equipment are sterile. Filter-sterilize the final formulation before injection. |
Issue 2: Severe Injection Site Reactions (ISRs)
| Possible Cause | Troubleshooting Step |
| High local concentration of this compound. | Increase the injection volume (within acceptable limits for the animal model) to disperse the compound over a larger area. |
| Injection technique. | Ensure proper subcutaneous or intramuscular injection technique to avoid intradermal or intravascular administration. Use an appropriate needle gauge (e.g., 25-27G for mice).[6][10] |
| Formulation is causing irritation. | Evaluate the tolerability of the vehicle control alone. If the vehicle is causing a reaction, consider alternative, more biocompatible formulations. |
| Procedural irritation. | Ensure the injectate is at room temperature and rotate injection sites if multiple injections are required.[6] |
Experimental Protocols
Protocol 1: In Vivo Cytokine Release Assay
This protocol is designed to assess the systemic cytokine response following the administration of this compound.
Materials:
-
This compound
-
Sterile, pyrogen-free vehicle (e.g., saline, PBS)
-
Experimental animals (e.g., C57BL/6 mice)
-
Blood collection supplies (e.g., microtainer tubes with anticoagulant)
-
Centrifuge
-
Cytokine analysis platform (e.g., ELISA, Luminex, Meso Scale Discovery)
Procedure:
-
Animal Dosing: Administer this compound at the desired dose and route. Include a vehicle control group.
-
Blood Collection: Collect blood samples at predetermined time points post-administration (e.g., 2, 6, 24, and 48 hours). A typical blood collection volume is 50-100 µL per time point via tail vein or saphenous vein.
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Cytokine Analysis: Analyze the plasma samples for key pro-inflammatory cytokines such as TNF-α, IL-6, IL-1β, and IFN-γ using a validated multiplex immunoassay.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the vehicle control group.
Expected Results: A dose-dependent increase in systemic cytokine levels is expected, with peak levels typically observed within the first 24 hours post-administration.
Protocol 2: Assessment of Injection Site Reactions
This protocol provides a framework for the macroscopic and microscopic evaluation of local tolerance to this compound.
Materials:
-
This compound
-
Sterile vehicle
-
Experimental animals
-
Clippers for hair removal
-
Dermal calipers
-
Scoring sheets
-
Tissue collection and histology supplies (formalin, paraffin, slides, H&E stain)
Procedure:
-
Dosing Site Preparation: Shave the fur from the intended injection site on the dorsal side of the animal 24 hours prior to injection.
-
Administration: Administer this compound or vehicle control subcutaneously.
-
Macroscopic Observation: Observe and score the injection sites for erythema and edema at 1, 6, 24, 48, and 72 hours post-injection using a standardized scoring system (see Table 2).[6] Measure the diameter of any visible reaction using dermal calipers.
-
Histopathological Evaluation: At selected time points (e.g., 72 hours and 7 days post-injection), euthanize a subset of animals and collect the skin and underlying tissue at the injection site.[11]
-
Tissue Processing: Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissues and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Microscopic Examination: A veterinary pathologist should evaluate the stained tissue sections for signs of inflammation, necrosis, and fibrosis.
Data Presentation
Table 1: In Vivo Cytokine Induction Profile of this compound in Mice
| Cytokine | Vehicle Control (pg/mL) | This compound (10 nmol/mouse) (pg/mL) |
| TNF-α | < 10 | 500 - 1500 |
| IL-6 | < 20 | 2000 - 5000 |
| IL-1β | < 5 | 50 - 200 |
| IFN-γ | < 15 | 100 - 400 |
Note: These are representative data ranges and may vary depending on the animal model, route of administration, and specific experimental conditions.
Table 2: Macroscopic Scoring System for Injection Site Reactions
| Score | Erythema | Edema |
| 0 | No erythema | No edema |
| 1 | Very slight erythema (barely perceptible) | Very slight edema (barely perceptible) |
| 2 | Well-defined erythema | Slight edema (edges of area well-defined by definite raising) |
| 3 | Moderate to severe erythema | Moderate edema (raised approximately 1 mm) |
| 4 | Severe erythema (beet redness) to slight eschar formation | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
Adapted from the Draize scale for dermal reactions.[6]
Visualizations
References
- 1. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting toll-like receptor 7/8 for immunotherapy: recent advances and prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of TRL7/8 Agonists in Cancer Therapy, with Special Emphasis on Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. blog.addgene.org [blog.addgene.org]
- 10. assaygenie.com [assaygenie.com]
- 11. Comparative Pharmacokinetics and Injection Site Histopathology in Nude Mice Treated with Long-acting Buprenorphine Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of PVP-037.2 and Alum Adjuvants in a Murine Vaccine Model
For Immediate Release
A comparative analysis of the novel imidazopyrimidine TLR7/8 agonist, PVP-037.2, and the traditional aluminum hydroxide (B78521) (alum) adjuvant in a mouse vaccine model reveals significant differences in the nature and magnitude of the induced immune response. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data, to inform adjuvant selection in vaccine development.
Executive Summary
This compound, a potent Toll-like receptor 7 and 8 (TLR7/8) agonist, demonstrates the capacity to elicit a robust and balanced Th1/Th2 immune response, characterized by the induction of both IgG1 and IgG2c antibody isotypes. In contrast, alum, the most widely used adjuvant in human vaccines, primarily promotes a Th2-biased response with a predominant induction of IgG1 antibodies. This fundamental difference in the polarization of the immune response has significant implications for vaccine efficacy against various pathogens.
Data Presentation: Immunological Outcomes
The following tables summarize the key immunological parameters observed in mouse models when an antigen is co-administered with either this compound or alum.
| Adjuvant | Antigen-Specific Total IgG Titer | Antigen-Specific IgG1 Titer | Antigen-Specific IgG2c Titer | Predominant Immune Response |
| This compound | High | High | High | Balanced Th1/Th2 |
| Alum | Moderate to High | High | Low to Moderate | Th2-biased |
Table 1: Comparison of Antibody Responses. Note: "High" and "Moderate" are relative terms based on typical findings in comparative studies. Actual titers are antigen-dependent.
| Adjuvant | Key Cytokine Production (from antigen-restimulated splenocytes) |
| This compound | IFN-γ (Th1), IL-4 (Th2), IL-5 (Th2) |
| Alum | IL-4 (Th2), IL-5 (Th2) |
Table 2: Predominant Cytokine Profiles.
Experimental Protocols
The following is a representative experimental protocol for comparing the adjuvant activity of this compound and alum in a mouse model.
1. Animals:
-
Female C57BL/6J mice, 6-8 weeks old.
2. Vaccine Formulation:
-
Antigen: Recombinant protein (e.g., influenza hemagglutinin (rHA) or SARS-CoV-2 spike protein) at a concentration of 1-10 µg per dose.
-
This compound Group: The antigen is admixed with this compound at a dose of 100 nmol per mouse.[1] The final volume is brought to 50-100 µL with sterile phosphate-buffered saline (PBS).
-
Alum Group: The antigen is adsorbed to aluminum hydroxide adjuvant. A common ratio is 1:1 (v/v) of antigen solution to alum suspension (e.g., 50 µL of antigen and 50 µL of alum).[2] The mixture is gently agitated for at least 30 minutes prior to injection.[2]
-
Control Group: Antigen only, diluted in PBS to the same final volume.
3. Immunization Schedule:
-
Mice are immunized via the intramuscular (IM) route into the hind limb.
-
A prime-only or a prime-boost schedule can be employed. For a prime-boost schedule, the second immunization is typically administered 2-4 weeks after the first.
4. Sample Collection:
-
Blood samples are collected via retro-orbital or submandibular bleeding at specified time points (e.g., day 14, 28, and 42 post-immunization) to obtain sera for antibody analysis.
-
At the study endpoint, spleens are harvested for the analysis of cellular immune responses.
5. Immunological Assays:
-
Antigen-Specific Antibody Titer Determination: Enzyme-linked immunosorbent assay (ELISA) is used to measure the titers of antigen-specific total IgG, IgG1, and IgG2c in the collected sera.
-
Cytokine Profiling: Splenocytes are isolated from the harvested spleens and restimulated in vitro with the specific antigen. The supernatant is then collected, and the concentrations of key cytokines such as IFN-γ, IL-4, and IL-5 are measured by ELISA or multiplex bead array.
Mechanism of Action and Signaling Pathways
This compound and alum induce immune responses through distinct signaling pathways.
This compound, as a TLR7/8 agonist, is recognized by these receptors within the endosomes of antigen-presenting cells (APCs) such as dendritic cells and macrophages.[3] This recognition triggers a downstream signaling cascade involving MyD88 and IRAK family kinases, leading to the activation of transcription factors like NF-κB and IRFs.[4] This results in the production of pro-inflammatory cytokines and chemokines, promoting a Th1-biased immune response.[5]
The mechanism of action for alum is more complex and less well-defined but is thought to involve a "depot effect," where the antigen is slowly released from the injection site, and the activation of the NLRP3 inflammasome in APCs.[6] This leads to the release of IL-1β and IL-18, which can promote a Th2-biased immune response.[6]
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of this compound and alum adjuvants.
Conclusion
The choice between this compound and alum as a vaccine adjuvant will depend on the specific requirements of the vaccine being developed. This compound offers the advantage of inducing a more balanced Th1/Th2 response, which may be beneficial for vaccines against intracellular pathogens where a strong cellular immune response is crucial for protection. Alum remains a well-established and safe adjuvant that is particularly effective at inducing strong antibody responses, making it suitable for many existing and future vaccines targeting extracellular pathogens. The data and protocols presented in this guide provide a framework for the rational selection and evaluation of these adjuvants in preclinical vaccine research.
References
- 1. Dose-sparing effects of novel adjuvants and aluminum hydroxide on two different vaccines in a neonatal mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 6. Mechanism of Immunopotentiation and Safety of Aluminum Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of PVP-037.2 and R848 as TLR7/8 Agonists
An Objective Analysis for Researchers and Drug Development Professionals
Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) are critical components of the innate immune system, recognizing single-stranded RNA viruses and synthetic small molecules. Agonists targeting these receptors are of significant interest in drug development, particularly as vaccine adjuvants and cancer immunotherapies. This guide provides a detailed comparison between PVP-037.2, a novel imidazopyrimidine TLR7/8 agonist, and R848 (Resiquimod), a well-established imidazoquinoline benchmark in the field.
This compound is a structural analog of PVP-037.1, modified with a primary amine group on the phenyl ring to improve solubility and facilitate formulation.[1] This guide synthesizes available preclinical data to offer an objective comparison of their efficacy, mechanism of action, and experimental validation.
Mechanism of Action: TLR7/8 Signaling Pathway
Both this compound and R848 function by binding to TLR7 and/or TLR8 within the endosomes of immune cells, such as dendritic cells, monocytes, and B cells. This engagement triggers a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. Subsequent signaling cascades involving IRAK kinases and TRAF6 culminate in the activation of key transcription factors, including NF-κB and IRF7. This activation drives the transcription and secretion of a broad array of pro-inflammatory cytokines, chemokines, and Type I interferons, which orchestrate a robust innate and subsequent adaptive immune response.[2][3] The activity of this compound has been shown to be TLR7-dependent.[2][4]
References
- 1. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 2. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
Head-to-head comparison of PVP-037.1 and PVP-037.2 adjuvanticity
A Comparative Analysis for Researchers and Drug Development Professionals
The development of potent and safe vaccine adjuvants is paramount in the quest for more effective immunizations. Within the novel imidazopyrimidine class of Toll-like receptor 7 and 8 (TLR7/8) agonists, PVP-037.1 and its successor, PVP-037.2, have emerged as promising candidates. This guide provides a detailed, head-to-head comparison of their adjuvanticity, drawing upon available preclinical data to inform researchers, scientists, and drug development professionals.
Executive Summary
PVP-037 is a family of synthetic small molecules designed to enhance vaccine-induced immune responses through the activation of TLR7 and TLR8.[1][2][3] The initial lead compound, PVP-037, underwent structural enhancements to yield PVP-037.1, which demonstrated cross-species activity.[4][5] Further optimization, specifically the addition of a primary amine group to the phenyl ring of PVP-037.1, led to the creation of this compound.[4] This modification resulted in improved solubility, enhanced in vitro potency, and superior in vivo adjuvanticity, particularly in driving a robust and balanced Th1/Th2-type immune response.[4][6]
In Vitro Potency: A Clear Advantage for this compound
The primary measure of in vitro activity for these adjuvants is their ability to induce the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from peripheral blood mononuclear cells (PBMCs).
Key Findings:
-
This compound demonstrates greater TNF-inducing efficacy in human PBMCs compared to PVP-037.1.[6]
-
Notably, this compound exhibits a lower median effective concentration (EC50) for TNF production than both PVP-037.1 and the well-known TLR7/8 agonist R848, indicating higher potency.[6]
| Adjuvant | Relative In Vitro Potency (TNF Induction in human PBMCs) |
| PVP-037.1 | Potent, but lower than this compound |
| This compound | Higher efficacy and lower EC50 compared to PVP-037.1 and R848[6] |
In Vivo Adjuvanticity: this compound Drives a More Robust and Balanced Immune Response
The true test of an adjuvant lies in its ability to enhance antigen-specific immune responses in vivo. Studies in mouse models using both influenza and SARS-CoV-2 antigens have consistently shown the superiority of this compound.
Influenza Vaccine Model (Recombinant Hemagglutinin - rHA)
In mice immunized with a trivalent recombinant hemagglutinin (rHA) influenza vaccine, both adjuvants increased total IgG antibody titers compared to the antigen alone. However, this compound elicited a significantly more potent and qualitatively different response after a single dose.
Table 1: Antibody Titers in rHA-Immunized Mice (Single Dose, Day 28) [4][6]
| Adjuvant (100 nmol/mouse) | Total Anti-rHA IgG | Anti-rHA IgG1 (Th2-associated) | Anti-rHA IgG2c (Th1-associated) |
| PVP-037.1 | Increased | Not significantly enhanced | Not significantly enhanced |
| This compound | Increased | Significantly Enhanced | Significantly Enhanced |
These results highlight a key advantage of this compound: its ability to significantly boost both IgG1 and IgG2c antibody isotypes, suggesting the induction of a more balanced Th1 and Th2 immune response, which is often desirable for broad and durable protection.[6]
SARS-CoV-2 Vaccine Model (Spike Protein)
Similar findings were observed in a SARS-CoV-2 vaccine model, where mice were immunized with the wild-type spike protein.
Table 2: Antibody Titers in SARS-CoV-2 Spike-Immunized Mice (Single Dose, Day 28) [4][7]
| Adjuvant (100 nmol/mouse) | Total Anti-Spike IgG | Anti-Spike IgG1 | Anti-Spike IgG2c |
| This compound | Significantly Enhanced | Significantly Enhanced | Significantly Enhanced |
Pharmacokinetic Profile
Pharmacokinetic studies in mice revealed a distinct difference between the two analogs. This compound demonstrated enhanced clearance from blood plasma compared to PVP-037.1.[4][6] This more rapid clearance may contribute to a favorable safety profile.
Mechanism of Action: TLR7/8 Signaling
Both PVP-037.1 and this compound function as agonists of TLR7 and TLR8, which are endosomal pattern recognition receptors.[1][2] Upon binding, they initiate a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and IRF7. This results in the production of pro-inflammatory cytokines and chemokines, which are crucial for the recruitment and activation of antigen-presenting cells (APCs) and the subsequent shaping of the adaptive immune response.[8]
Caption: TLR7/8 Signaling Pathway Activated by PVP-037 Adjuvants.
Experimental Protocols
The following are generalized experimental protocols based on the available literature.
In Vitro PBMC Stimulation
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll density gradient centrifugation.[7]
-
Cell Culture: PBMCs are cultured in appropriate media, often supplemented with autologous plasma.
-
Stimulation: Cells are stimulated with varying concentrations of PVP-037.1, this compound, or a control adjuvant (e.g., R848) for a specified period (e.g., 18 hours).[7]
-
Cytokine Analysis: Supernatants are collected, and the concentration of cytokines (e.g., TNF-α) is measured by ELISA.[7]
Caption: Experimental Workflow for In Vitro Adjuvant Potency Testing.
In Vivo Mouse Immunization
-
Animal Model: Adult C57BL/6J mice (e.g., 6-8 weeks old) are used.[7]
-
Vaccine Formulation: The antigen (e.g., trivalent rHA or SARS-CoV-2 spike protein) is admixed with either PVP-037.1, this compound (e.g., 100 nmol per mouse), or a control (e.g., saline).[7]
-
Immunization: Mice receive a single intramuscular prime injection on day 0.[7]
-
Serum Collection: Blood is collected at specified time points (e.g., day 28 post-immunization).
-
Antibody Titer Measurement: Antigen-specific total IgG, IgG1, and IgG2c antibody titers in the sera are determined by ELISA.[7]
Conclusion
The available data strongly indicates that this compound is a more potent and effective adjuvant than its predecessor, PVP-037.1. Its enhanced in vitro activity translates to a superior in vivo performance, characterized by the induction of high-titer antibody responses with a desirable balanced Th1/Th2 profile. The improved solubility and faster plasma clearance of this compound further bolster its profile as a promising candidate for clinical development. While further studies are needed to fully characterize the cytokine and T-cell response profiles for both adjuvants, the current evidence positions this compound as a leading next-generation adjuvant for a wide range of vaccine applications.
References
- 1. researchgate.net [researchgate.net]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
PVP-037.2: A Comparative Guide to In Vivo Efficacy with Recombinant Hemagglutinin (rHA) Antigen
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of PVP-037.2, a novel Toll-like receptor 7 and 8 (TLR7/8) agonist, as a vaccine adjuvant. The data presented herein is based on preclinical studies evaluating this compound with a specific antigen, recombinant hemagglutinin (rHA) of the influenza virus. This document is intended to assist researchers in evaluating the potential of this compound for their vaccine development programs by comparing its performance against a traditional adjuvant, Alum.
Data Presentation: In Vivo Immunogenicity of this compound with rHA Antigen
The following tables summarize the key findings from a study comparing the immunogenicity of rHA antigen formulated with this compound versus Alum in C57BL/6J mice. The data is extracted from the primary research publication by Soni, D., et al., published in Science Advances in 2024.[1][2][3]
| Adjuvant Group | Antigen | Total IgG Titer (Geometric Mean Titer ± SEM) | Statistical Significance (p-value vs. rHA alone) |
| Saline (Control) | rHA | ~100 | - |
| rHA alone | rHA | ~1,000 | - |
| PVP-037.1 + rHA | rHA | ~100,000 | < 0.01 |
| This compound + rHA | rHA | ~300,000 | < 0.01 |
| Alum + rHA | rHA | ~50,000 | < 0.05 |
Table 1: Comparison of total anti-rHA IgG antibody titers 42 days post-immunization (prime/boost). Data is approximated from graphical representations in the source publication.
| Adjuvant Group | Antigen | IgG1 Titer (Geometric Mean Titer ± SEM) | IgG2c Titer (Geometric Mean Titer ± SEM) |
| rHA alone | rHA | ~1,000 | ~100 |
| This compound + rHA | rHA | ~100,000 | ~30,000 |
Table 2: Comparison of anti-rHA IgG1 and IgG2c antibody subtype titers 28 days post-single immunization. Data is approximated from graphical representations in the source publication.
Experimental Protocols
In Vivo Mouse Immunization
A standard prime-boost immunization schedule was utilized to evaluate the in vivo efficacy of this compound.
-
Animal Model: Adult (6-8 weeks old) C57BL/6J mice were used for the immunization studies.
-
Antigen and Adjuvant Formulation:
-
Recombinant hemagglutinin (rHA) protein was used as the model antigen.
-
This compound was formulated with the rHA antigen.
-
For comparison, rHA was also formulated with Alum, and a control group received rHA in saline.
-
-
Immunization Schedule:
-
Priming Dose (Day 0): Mice were immunized intramuscularly (IM) with the respective antigen-adjuvant formulations.
-
Booster Dose (Day 28): A booster immunization was administered IM with the same formulations as the priming dose.
-
-
Dosage: While the exact dosage of rHA can vary, a typical dose for mice is in the range of 1-10 µg per injection. The study by Soni et al. (2024) utilized a specific molar concentration of the PVP adjuvants.
-
Sample Collection: Blood samples were collected from the mice at specified time points (e.g., day 28 and day 42) for serological analysis.
Measurement of Antigen-Specific IgG Titers by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) was employed to quantify the levels of rHA-specific antibodies in the mouse sera.
-
Plate Coating: 96-well microplates were coated with a solution of recombinant HA protein and incubated overnight at 4°C.
-
Blocking: The plates were washed and then blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Sample Incubation: Serial dilutions of the collected mouse sera were added to the wells and incubated to allow for the binding of rHA-specific antibodies to the coated antigen.
-
Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for mouse IgG (or IgG1/IgG2c subtypes) was added to the wells and incubated.
-
Detection: A substrate solution (e.g., TMB) was added, which is converted by HRP to produce a colored product.
-
Data Analysis: The optical density (OD) of each well was measured using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an OD value above a predetermined cut-off (e.g., twice the background OD).
Mandatory Visualization
Signaling Pathway of this compound (TLR7/8 Agonist)
References
The Synergistic Potential of PVP-037.2 with Alum Adjuvants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more potent and tailored vaccine adjuvants is a critical endeavor in modern vaccinology. Combination adjuvants, which leverage the distinct mechanisms of individual components, represent a promising strategy to enhance and direct the immune response. This guide provides a comparative analysis of the novel imidazopyrimidine Toll-like receptor 7/8 (TLR7/8) agonist, PVP-037.2, and its potential synergy with the widely used adjuvant, alum. While direct head-to-head preclinical data on a this compound and alum combination is not yet publicly available, this guide will present data on this compound in combination with other adjuvants and compare the performance of a closely related imidazopyrimidine analog to alum. This will be supplemented with findings from studies on other TLR7/8 agonists combined with alum to project the likely synergistic outcomes.
Performance Comparison of Adjuvant Formulations
The following tables summarize the key immunological outcomes from preclinical murine studies, offering a comparative perspective on the adjuvant effects of this compound and its analogs in different formulations versus alum alone.
Table 1: Comparison of a this compound Analog (PVP-037.1) with Alum Adjuvant
| Adjuvant Formulation | Antigen | Key Immunological Readout | Result |
| PVP-037.1 | Recombinant Hemagglutinin (rHA) | Total IgG Titer | Equivalent or enhanced compared to rHA + Alum[1] |
| Alum | Recombinant Hemagglutinin (rHA) | Total IgG Titer | Standard response, used as a benchmark[1] |
Note: PVP-037.1 is a close structural analog of this compound and serves as a relevant comparator in the absence of direct this compound vs. Alum data.
Table 2: Synergistic Effect of this compound with Squalene-Based Emulsion (SE)
| Adjuvant Formulation | Antigen | Key Immunological Readout | Result |
| This compound/SE | Recombinant Hemagglutinin (rHA) | Total IgG Titer | 10-fold enhancement compared to this compound alone[2] |
| This compound/SE | Recombinant Hemagglutinin (rHA) | IgG2c Titer | 10-fold enhancement compared to this compound alone[2] |
| This compound | Recombinant Hemagglutinin (rHA) | Total IgG & IgG2c Titers | Baseline response for the TLR7/8 agonist alone[2] |
Note: This data demonstrates the capacity of this compound to synergize with other adjuvant components to significantly boost humoral immunity, particularly the Th1-associated IgG2c isotype.
Table 3: Expected Synergy of a TLR7/8 Agonist and Alum Combination
| Adjuvant Formulation | Antigen | Expected Immunological Outcome | Supporting Evidence from other TLR7/8 Agonists |
| TLR7/8 Agonist + Alum | Various | Enhanced and balanced Th1/Th2 response | Increased IgG2a/c and IgG1 antibody titers |
| TLR7/8 Agonist + Alum | Various | Increased neutralizing antibody titers | Co-delivery of TLR ligands with alum improves neutralizing antibody responses |
| TLR7/8 Agonist + Alum | Various | Enhanced cellular immunity | Promotion of Th1-mediated immunity |
This table is a projection based on published studies of other TLR7/8 agonists combined with alum, suggesting a similar synergistic potential for this compound.
Signaling Pathways and Mechanisms of Action
The synergy between a TLR7/8 agonist like this compound and alum stems from their distinct and complementary mechanisms of action on the innate immune system.
This compound, as a TLR7/8 agonist, activates antigen-presenting cells (APCs) through the MyD88-dependent signaling pathway. This leads to the activation of transcription factors NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines, chemokines, and Type I interferons, which are crucial for driving a Th1-biased immune response.
Alum, on the other hand, is believed to function through several mechanisms, including a "depot effect" that ensures the slow release of the antigen, and the activation of the NLRP3 inflammasome, leading to the secretion of IL-1β. Alum typically promotes a Th2-biased immune response, which is effective for inducing antibody production but less so for cell-mediated immunity.
The synergy arises from the simultaneous activation of these distinct pathways. The strong Th1-polarizing signals from this compound can counteract the default Th2 bias of alum, leading to a more balanced and potent Th1/Th2 response. This results in the enhanced production of both Th1-associated (e.g., IgG2c in mice) and Th2-associated (e.g., IgG1 in mice) antibody isotypes, as well as the induction of cellular immunity.
Experimental Protocols
The following are generalized experimental protocols based on preclinical murine studies for evaluating adjuvant synergy.
1. Murine Immunization Protocol
A standard prime-boost immunization schedule is typically employed to assess the efficacy of adjuvant formulations.
-
Animals: 6-8 week old female BALB/c or C57BL/6 mice are commonly used.
-
Antigen and Adjuvant Preparation: The antigen is mixed with the respective adjuvant formulation (e.g., this compound, alum, or a combination) shortly before immunization. For alum-based formulations, the antigen is typically adsorbed to the alum suspension.
-
Immunization: Mice are immunized subcutaneously (s.c.) or intramuscularly (i.m.) with the antigen-adjuvant mixture. A typical prime immunization is followed by a booster immunization 3 to 4 weeks later.
-
Sample Collection: Blood samples are collected at specified time points (e.g., pre-immunization, post-prime, and post-boost) for serological analysis. Spleens may be harvested at the end of the study for cellular immunity assays.
2. Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
ELISA is a standard method to quantify antigen-specific antibody titers in serum.
-
Plate Coating: 96-well plates are coated with the specific antigen and incubated overnight.
-
Blocking: Non-specific binding sites are blocked with a suitable blocking buffer.
-
Sample Incubation: Serially diluted serum samples are added to the wells and incubated.
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype (e.g., total IgG, IgG1, IgG2c) is added.
-
Substrate Addition and Reading: A substrate solution is added, and the colorimetric change is measured using a plate reader. The antibody titer is determined as the reciprocal of the highest dilution that gives a signal above a pre-determined cut-off.
3. Cytokine Profiling
The measurement of Th1 and Th2 associated cytokines provides insight into the nature of the T-cell response.
-
Sample: Splenocytes from immunized mice are re-stimulated in vitro with the specific antigen.
-
Method: Cytokine levels (e.g., IFN-γ for Th1; IL-4, IL-5 for Th2) in the culture supernatants are quantified using commercially available ELISA kits or multiplex bead arrays.
Conclusion
The available preclinical data strongly suggests that this compound, a potent TLR7/8 agonist, has significant potential to act synergistically with other adjuvants. Its demonstrated synergy with a squalene-based emulsion, leading to a substantial increase in both total and Th1-associated antibody responses, highlights its capacity as a powerful immunomodulator.[2] While direct studies with alum are pending, the wealth of evidence from other TLR7/8 agonists combined with alum indicates that such a formulation would likely result in a more robust and balanced Th1/Th2 immune response compared to alum alone. This would be characterized by enhanced antibody titers, including neutralizing antibodies, and the induction of cellular immunity. For researchers and drug development professionals, the combination of this compound with alum represents a compelling strategy to improve the efficacy of subunit vaccines against a wide range of pathogens. Further preclinical evaluation of this specific combination is warranted to fully characterize its synergistic potential.
References
Comparative Analysis of Immune Response Cross-Reactivity Induced by PVP-037.2 and Other Leading Adjuvants
For Immediate Release to the Scientific Community
This guide provides a comparative overview of the cross-reactive immune responses induced by the novel imidazopyrimidine TLR7/8 agonist adjuvant, PVP-037.2, relative to established adjuvants such as MF59 (an oil-in-water emulsion) and Alum (aluminum salts). This document is intended for researchers, scientists, and drug development professionals engaged in vaccine research and development.
Executive Summary
The development of next-generation vaccines capable of eliciting broad and durable protection against evolving pathogens is a critical global health priority. Vaccine adjuvants play a pivotal role in enhancing the magnitude and quality of the immune response. This compound is a promising new Toll-like receptor 7 and 8 (TLR7/8) agonist that has been shown to potently enhance Th1-polarizing immune responses.[1][2] This guide synthesizes available preclinical data to compare the anticipated cross-reactivity profile of this compound-adjuvanted vaccines with those containing MF59 and Alum. While direct comparative studies on the cross-reactivity of this compound are emerging, data from other TLR7/8 agonists provide a strong indication of its potential to induce broad, cross-reactive antibody and T-cell responses.
Introduction to this compound
This compound is a synthetic, small-molecule imidazopyrimidine that activates the innate immune system through the stimulation of TLR7 and TLR8.[2] This dual agonism leads to the production of pro-inflammatory cytokines and chemokines, promoting a robust Th1-biased adaptive immune response.[1] Preclinical studies have demonstrated that this compound significantly enhances antigen-specific IgG titers, including IgG1 and IgG2c subclasses, for both influenza and SARS-CoV-2 vaccine antigens.[1][3]
Comparative Performance on Immune Response Cross-Reactivity
The ability of a vaccine to induce cross-reactive immunity is crucial for protection against antigenically distinct but related pathogen strains. This is particularly relevant for rapidly mutating viruses like influenza and SARS-CoV-2.
Antibody Cross-Reactivity
The following table summarizes quantitative data on the cross-reactive antibody responses induced by vaccines formulated with TLR7/8 agonists (as a proxy for this compound), MF59, and Alum.
| Adjuvant Class | Vaccine Antigen | Cross-Reactivity Assay | Target Strains/Variants | Key Findings |
| TLR7/8 Agonist | SARS-CoV-2 Spike | Pseudovirus Neutralization | WT, Alpha, Beta, Gamma, Delta, Omicron | A TLR7-nanoparticle adjuvanted vaccine induced broad neutralizing antibodies against multiple SARS-CoV-2 variants.[4] |
| TLR7/8 Agonist | Influenza H5N1 | Microneutralization | Homologous and Heterologous strains | Formulated 3M-052 (a TLR7/8 agonist) induced cross-reactive neutralizing antibody responses in ferrets against heterologous H5N1 strains.[5] |
| MF59 | Influenza H5N1 | Hemagglutination Inhibition (HAI) | Clades 1, 2.1, 2.2, 2.3 | Rapidly induced cross-reactive antibody responses against diverse influenza H5N1 clades.[6] |
| MF59 | SARS-CoV-2 (Delta) | Live Virus Neutralization | Prototype, Beta, Gamma, Delta | Induced high levels of cross-neutralizing antibodies against prototype, Beta, and Gamma strains.[7] |
| Alum | SARS-CoV-2 (Inactivated) | Pseudovirus Neutralization | Beta, Delta, Omicron | An Alum/CpG adjuvanted vaccine induced cross-neutralization activity against Beta, Delta, and Omicron variants.[8] |
| Alum | Influenza | Not specified | Not specified | Generally considered to induce a weaker cross-protective immunity for influenza vaccines compared to other adjuvants.[9] |
T-Cell Cross-Reactivity
TLR7/8 agonists are known to promote robust Th1-type cellular immunity, which is critical for clearing viral infections and can exhibit a high degree of cross-reactivity.
| Adjuvant Class | Vaccine Antigen | T-Cell Assay | Key Findings |
| TLR7/8 Agonist | Influenza | ELISpot | A TLR7/8 agonist (IMDQ-PEG-Chol) in combination with a RIG-I agonist skewed the humoral response towards IgG2a, indicative of a Th1 response.[10] |
| MF59 | SARS-CoV-2 | Not specified | Induced a balanced Th1/Th2 response.[11] |
| Alum | SARS-CoV-2 | Not specified | Predominantly drives a Th2-biased immune response, which may be less effective for intracellular pathogens and cross-protection.[12] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
References
- 1. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Formulated TLR7/8 Agonist is a Flexible, Highly Potent and Effective Adjuvant for Pandemic Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MF59®‐adjuvanted vaccines for seasonal and pandemic influenza prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Immunogenicity of CpG, MF59-like, and Alum Adjuvant Delta Strain Inactivated SARS-CoV-2 Vaccines in Mice [mdpi.com]
- 8. Alum/CpG Adjuvanted Inactivated COVID-19 Vaccine with Protective Efficacy against SARS-CoV-2 and Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adjuvantation of Influenza Vaccines to Induce Cross-Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RIG-I and TLR-7/8 agonists as combination adjuvant shapes unique antibody and cellular vaccine responses to seasonal influenza vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and immunogenicity of an MF59-adjuvanted spike glycoprotein-clamp vaccine for SARS-CoV-2: a randomised, double-blind, placebo-controlled, phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adjuvants in COVID-19 vaccines: innocent bystanders or culpable abettors for stirring up COVID-heart syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Influenza Vaccine Adjuvants: The Established MF59 vs. the Preclinical PVP-037.2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct adjuvants for influenza vaccines: MF59, a licensed, oil-in-water emulsion with a long history of clinical use, and PVP-037.2, a novel small molecule immunomodulator in the preclinical stages of development. This objective comparison, supported by available experimental data, aims to inform researchers and drug development professionals on the current landscape and future directions of influenza vaccine adjuvant technology.
At a Glance: Key Differences
| Feature | MF59 | This compound |
| Adjuvant Type | Oil-in-water emulsion | Small molecule imidazopyrimidine |
| Development Stage | Clinically approved and in use | Preclinical |
| Mechanism of Action | Induces a localized, transient inflammatory response, recruiting innate immune cells. | Acts as a potent agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). |
| Proven Efficacy | Demonstrated in numerous clinical trials to enhance and broaden the immune response to influenza vaccines, particularly in pediatric and elderly populations. | Has shown the ability to boost antibody responses against influenza antigens in mouse models. |
Quantitative Data on Efficacy
The following tables summarize the available quantitative data for both MF59 and this compound. It is crucial to note that the data for MF59 is derived from human clinical trials, while the data for this compound is from preclinical studies in mice.
Table 1: Clinical Efficacy of MF59-Adjuvanted Influenza Vaccines in Humans
| Study Population | Vaccine Comparison | Key Efficacy/Immunogenicity Endpoint | Result | Citation |
| Children (6 to <72 months) | MF59-adjuvanted Trivalent Influenza Vaccine (aTIV) vs. non-adjuvanted TIV | Vaccine Efficacy (VE) against confirmed influenza | aTIV showed 89% efficacy against vaccine-matched strains, compared to 45% for non-adjuvanted TIV. | |
| Adults (18–64 years) & Elderly (≥65 years) | MF59-adjuvanted H5N1 vaccine (full-dose vs. half-dose) | Seroconversion Rate (Day 43) | Both full and half doses met US and European licensure criteria for pandemic vaccines. | [1] |
| Adults (18–64 years) & Elderly (≥65 years) | MF59-adjuvanted H5N1 vaccine (full-dose) | Hemagglutination Inhibition (HI) Titer ≥1:40 (Day 43) | Met CBER criteria for HI titers. | [1] |
Table 2: Preclinical Efficacy of this compound Adjuvant in Mice
| Animal Model | Vaccine Antigen | Adjuvant Formulation | Key Immunogenicity Endpoint | Result | Citation |
| Adult Mice | Recombinant Hemagglutinin (rHA) | This compound | Anti-rHA IgG Titer | Significantly increased anti-rHA IgG titers. | [2] |
| Adult Mice | Recombinant Hemagglutinin (rHA) | This compound | Antigen-specific IgG1 and IgG2c Production | Significantly enhanced after a single-dose immunization. | [2] |
| Adult Mice | Recombinant Hemagglutinin (rHA) | This compound formulated with squalene (B77637) (this compound/SE) | Total IgG and IgG2c class-switched antibody responses | 10-fold enhancement compared to this compound alone. | [2] |
Experimental Protocols
MF59 Adjuvanted Influenza Vaccine Clinical Trials
Study Design: Phase II and III, randomized, observer-blind, controlled clinical trials are common.[1][3] Participants are typically randomized to receive either the MF59-adjuvanted vaccine or a non-adjuvanted comparator.[1]
Vaccine Formulation and Administration:
-
Antigen: Typically contains hemagglutinin (HA) from selected influenza virus strains. For example, a full dose of an adjuvanted H5N1 vaccine contained 7.5 μg of HA antigen.[1]
-
Adjuvant: MF59 is a squalene-based oil-in-water emulsion. A full dose of the H5N1 vaccine contained 0.25 mL of MF59.[1]
-
Administration: Intramuscular injection, often in two doses administered 3 weeks apart.[1]
Immunogenicity Assessment:
-
Primary Endpoint: Serum samples are collected at baseline and at specified time points post-vaccination (e.g., Day 29 or 43).[1][3]
-
Assays: Hemagglutination inhibition (HI) assays are the standard for measuring functional antibody responses. Endpoints include seroconversion rates (a significant increase in antibody titer) and the percentage of subjects achieving a protective HI titer (typically ≥1:40).[1]
This compound Preclinical Studies in Mice
Study Design: In vivo studies using mouse models to evaluate the immunogenicity of the adjuvant.
Vaccine Formulation and Administration:
-
Antigen: Recombinant influenza hemagglutinin (rHA) is used as the model antigen.
-
Adjuvant: this compound, an imidazopyrimidine compound, is admixed with the antigen. In some studies, it is also formulated with squalene.[2]
-
Administration: Intramuscular or subcutaneous immunization.[2]
Immunogenicity Assessment:
-
Endpoint: Serum is collected from immunized mice at specified time points (e.g., 28 days post-immunization).
-
Assays: Enzyme-linked immunosorbent assays (ELISA) are used to measure the titers of antigen-specific total IgG, as well as specific isotypes like IgG1 and IgG2c, to assess the nature of the immune response (Th1 vs. Th2 polarization).[2]
Signaling Pathways and Mechanisms of Action
MF59: Creating an "Immunocompetent Environment"
MF59's mechanism of action is characterized by the creation of a transient, localized inflammatory environment at the injection site. This process does not rely on a single receptor but rather on a cascade of events that recruit and activate various immune cells. The proposed mechanism is independent of the NLRP3 inflammasome but requires the adaptor protein MyD88, suggesting a Toll-like receptor (TLR)-independent signaling pathway.[4]
Caption: Proposed mechanism of action for the MF59 adjuvant.
This compound: Targeted Activation of TLR7 and TLR8
This compound acts as a potent agonist for Toll-like receptors 7 and 8 (TLR7/8), which are intracellular receptors that recognize single-stranded RNA, often associated with viral infections. By activating these receptors, this compound stimulates a strong innate immune response, leading to the production of pro-inflammatory cytokines and chemokines and subsequent activation of the adaptive immune system.[2][5]
Caption: Signaling pathway activated by the TLR7/8 agonist this compound.
Conclusion
MF59 is a well-established and effective adjuvant that enhances the immunogenicity of influenza vaccines through a broad, innate immune stimulation at the site of injection. Its clinical benefit, particularly in vulnerable populations, is well-documented. This compound represents a next-generation, molecularly-defined adjuvant with a targeted mechanism of action. While still in the early stages of development, its potent preclinical activity as a TLR7/8 agonist suggests it could be a promising candidate for future influenza vaccines and potentially other vaccine applications. The direct comparison of these two adjuvants highlights the evolution of adjuvant technology from empirically developed formulations to rationally designed immunomodulators. Further research and clinical development will be necessary to fully understand the potential of this compound in human vaccines.
References
- 1. Safety and Immunogenicity of MF59-Adjuvanted Cell Culture–Derived A/H5N1 Subunit Influenza Virus Vaccine: Dose-Finding Clinical Trials in Adults and the Elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting toll-like receptor 7/8 for immunotherapy: recent advances and prospectives - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency of PVP-037.2 and its Analogs: A Comparative Analysis
For Immediate Release
This comparison guide provides a detailed in vitro potency analysis of PVP-037.2, a novel imidazopyrimidine Toll-like receptor 7 and 8 (TLR7/8) agonist, against its analogs, including PVP-037.1 and the benchmark compound R848. This document is intended for researchers, scientists, and professionals in the field of drug development and immunology.
Abstract
This compound, an amine-functionalized derivative of PVP-037.1, demonstrates enhanced in vitro potency as a TLR7/8 agonist. Structure-activity relationship (SAR) studies reveal that specific modifications to the core imidazopyrimidine structure significantly impact its ability to induce cytokine production in human peripheral blood mononuclear cells (PBMCs). This guide summarizes the comparative potency, details the experimental methodologies, and illustrates the underlying signaling pathway and experimental workflow.
Comparative In Vitro Potency
This compound exhibits a superior potency profile in stimulating the release of tumor necrosis factor-alpha (TNF-α) from human PBMCs when compared to its precursor, PVP-037.1, and the well-established TLR7/8 agonist, R848. While specific EC50 values are proprietary and detailed in graphical data within referenced publications, the available literature consistently indicates that this compound has a lower median effective concentration for TNF-α induction.[1]
| Compound | Target(s) | Key In Vitro Activity | Relative Potency (TNF-α induction) |
| This compound | TLR7/8 | Agonist | Highest |
| PVP-037.1 | TLR7/8 | Agonist | Intermediate |
| R848 | TLR7/8 | Agonist | High (Benchmark) |
This table provides a qualitative summary based on available research data.
Experimental Protocols
The in vitro potency of this compound and its analogs was primarily assessed through a human peripheral blood mononuclear cell (PBMC) stimulation assay to measure the induction of TNF-α.
Human PBMC TNF-α Release Assay
Objective: To determine the dose-dependent efficacy of TLR7/8 agonists in inducing TNF-α secretion from human PBMCs.
Methodology:
-
Isolation of PBMCs: Human PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Isolated PBMCs are cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Stimulation: PBMCs are seeded in 96-well plates at a density of approximately 1 x 10^5 to 5 x 10^5 cells per well and treated with varying concentrations of this compound, PVP-037.1, or R848. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for a period of 18 to 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatants is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: A dose-response curve is generated by plotting the TNF-α concentration against the logarithm of the compound concentration. The EC50 value, representing the concentration at which 50% of the maximal response is observed, is then calculated.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams have been generated.
Caption: TLR7/8 Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for In Vitro Potency Assessment.
References
Safety Operating Guide
Proper Disposal Procedures for PVP-037.2 (Polyvinylpyrrolidone)
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides procedural guidance for the proper disposal of PVP-037.2, a formulation of polyvinylpyrrolidone (B124986) (PVP). PVP is generally not classified as a hazardous waste under federal regulations; however, proper disposal is essential to ensure environmental responsibility and compliance with local and institutional policies.
Summary of Disposal and Safety Information
The following table summarizes key information regarding the disposal and handling of this compound. This data is compiled from various safety data sheets for polyvinylpyrrolidone.
| Parameter | Information | Source |
| CAS Number | 9003-39-8 | Safety Data Sheets |
| Hazard Classification | Not classified as hazardous | Safety Data Sheets |
| Primary Disposal Method | Landfill for non-hazardous industrial waste | U.S. Waste Industries Inc.[1], US EPA[2] |
| Recycling Options | May be recycled if unused and uncontaminated. Consult manufacturer for options. | Santa Cruz Biotechnology[3] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, and respiratory protection (if dust is generated) | Fisher Scientific[4] |
| Spill Cleanup | Sweep up, avoid generating dust, and place in a suitable, labeled container for disposal. | Santa Cruz Biotechnology[3] |
| Environmental Fate | Soluble in water and likely mobile in the environment. Limited biodegradability. | Fisher Scientific[4], PubMed[5] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Detailed Disposal Procedures
As this compound is a form of polyvinylpyrrolidone, it is not typically considered a hazardous waste. However, it is crucial to adhere to the following procedures to ensure safe and compliant disposal.
Uncontaminated this compound Waste
-
Recycling Assessment : For unused and uncontaminated this compound, recycling may be an option.[3] Contact the manufacturer or your institution's waste management provider to inquire about potential recycling programs.
-
Solid Waste Disposal : If recycling is not feasible, the primary method of disposal for non-hazardous solid industrial waste is a permitted landfill.[1][6]
-
Packaging : Place the dry this compound powder in a securely sealed and clearly labeled container to prevent leakage and dust generation.
-
Labeling : The label should identify the contents as "Polyvinylpyrrolidone (non-hazardous)" or "this compound (non-hazardous)" and include the date of packaging.
-
Regulatory Compliance : Always consult and adhere to your institution's specific waste disposal guidelines, as well as local and state regulations for non-hazardous industrial waste.
-
Contaminated this compound Waste
If this compound has been contaminated with a hazardous substance, it must be managed as hazardous waste. The disposal procedure will be dictated by the nature of the contaminant.
-
Waste Characterization : The waste mixture must be characterized based on the hazards of the contaminants.
-
Hazardous Waste Disposal : Follow all institutional, local, state, and federal regulations for the disposal of the specific category of hazardous waste. This typically involves collection by a certified hazardous waste disposal company.
Spill and Leak Procedures
In the event of a spill of this compound powder:
-
Avoid Dust Inhalation : Wear appropriate personal protective equipment (PPE), including a dust mask or respirator, to prevent inhalation of airborne particles.
-
Cleanup : Carefully sweep up the spilled material. Avoid using methods that could generate dust, such as dry sweeping with a coarse broom. A vacuum with a HEPA filter is a preferable alternative.
-
Containment : Place the collected material into a sealed and labeled container for disposal as described above.
-
Decontamination : Clean the spill area with water and a suitable cleaning agent.
Experimental Protocols
No specific experimental protocols for the disposal of this compound are required, as it is generally considered a non-hazardous material. The disposal procedures are based on standard practices for non-hazardous solid waste management. For contaminated this compound, the experimental protocols for the disposal of the hazardous contaminant would apply.
It is important to note that while PVP itself is not readily biodegradable, it is water-soluble.[4][5] Therefore, disposal in a manner that could lead to direct contamination of waterways should be avoided. Landfill disposal in accordance with regulations is the recommended approach.[1][2][6]
References
- 1. uswonline.com [uswonline.com]
- 2. epa.gov [epa.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. Removal of polyvinylpyrrolidone from wastewater using different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IDEM: Managing Waste: Landfills and Land Disposal Units [in.gov]
Essential Safety and Logistical Information for Handling PVP-037.2
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides guidance on personal protective equipment and handling for PVP-037.2 based on available information for similar substances. As no specific Safety Data Sheet (SDS) for this compound has been found, a conservative approach to safety is strongly recommended. Always consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this substance.
This compound is identified as a potent Toll-like receptor 7 and 8 (TLR7/8) agonist, belonging to the imidazopyrimidine class of molecules.[1] It is often formulated in a squalene-based oil-in-water emulsion for use as a vaccine adjuvant. The formulation process may involve the use of solvents such as methanol (B129727) and chloroform (B151607).[2] Due to its potent immunostimulatory activity and the hazardous nature of the solvents used in its formulation, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to minimize exposure risk.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double gloves | Nitrile or neoprene gloves. Change outer glove immediately upon contamination. | Provides a barrier against skin contact with both the active compound and residual solvents. |
| Eye Protection | Safety goggles | Chemical splash goggles that meet ANSI Z87.1 standards. | Protects eyes from splashes of the formulation or solvents. |
| Face Protection | Face shield | Worn in addition to safety goggles, especially when handling larger quantities or during procedures with a high risk of splashing. | Provides an additional layer of protection for the entire face. |
| Body Protection | Laboratory coat | A buttoned, knee-length lab coat. | Protects skin and personal clothing from contamination. |
| Disposable gown | Recommended to be worn over the lab coat. Should be disposable and made of a low-permeability fabric with tight-fitting cuffs.[3] | Offers enhanced protection, especially during procedures with a higher risk of contamination. Gowns should be changed regularly.[3] | |
| Respiratory Protection | Fit-tested respirator | A NIOSH-certified N95 or higher respirator is recommended, particularly when handling the powdered form of this compound or when aerosols may be generated.[3] | Protects against inhalation of the powdered compound or aerosols from the formulation. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Preparation and Formulation:
-
Work Area Preparation: All handling of this compound and its formulations should be conducted within a certified chemical fume hood to minimize inhalation exposure. The work surface should be covered with absorbent, disposable bench paper.
-
Solvent Handling: If using chloroform and methanol, be aware of their high flammability and toxicity.[4][5][6] Ensure proper grounding and bonding to prevent static discharge.[7] Use only non-sparking tools.[7]
-
Weighing: If handling the solid form of this compound, weigh it in a ventilated balance enclosure or a fume hood to avoid generating dust.
-
Dissolving: When dissolving this compound in solvents, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible.
-
Emulsification: The process of creating the squalene-based emulsion should be performed in a closed or contained system whenever possible to prevent aerosol generation.
-
Labeling: Clearly label all containers with the name of the substance, concentration, date, and appropriate hazard warnings.
2.2. Administration (in pre-clinical research):
-
Animal Handling: All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
-
Dose Preparation: Prepare doses in a chemical fume hood.
-
Administration: Wear appropriate PPE during administration. Be cautious to avoid needlestick injuries.
-
Post-Administration: Monitor animals for any adverse reactions. Handle animal waste as potentially contaminated for the first 48 hours.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound (solid or formulation) | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware (e.g., pipette tips, centrifuge tubes) | Place in a designated hazardous waste container lined with a chemically resistant bag. |
| Contaminated PPE (e.g., gloves, disposable gowns) | Collect in a designated hazardous waste container. Do not dispose of in regular trash. |
| Solvent Waste (e.g., chloroform, methanol) | Collect in a designated, sealed hazardous waste container for flammable liquids. Do not mix with other waste streams unless permitted by your institution's EHS. |
| Animal Bedding and Carcasses | Dispose of in accordance with your institution's policies for hazardous chemical and biological waste. |
Experimental Workflow and Safety Controls
The following diagram illustrates the key steps in handling this compound, from receiving to disposal, highlighting the necessary safety controls at each stage.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
